Pentafluorophenyl chloroformate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF5O2/c8-7(14)15-6-4(12)2(10)1(9)3(11)5(6)13 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBYMIGEEFVPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36919-02-5 | |
| Record name | pentafluorophenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pentafluorophenyl Chloroformate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl chloroformate (PFPC) is a highly reactive organofluorine compound valued in organic synthesis for its role as a potent acylating agent. Its unique chemical properties, driven by the strongly electron-withdrawing pentafluorophenyl group, make it an essential reagent for the formation of active esters, carbamates, and other derivatives under mild conditions. This guide provides an in-depth overview of the properties, reactivity, applications, and handling of this compound, tailored for professionals in research and drug development.
Core Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) carbonochloridate[1] |
| Molecular Formula | C₇ClF₅O₂[1] |
| Molecular Weight | 246.52 g/mol [1] |
| CAS Number | 36919-02-5[1] |
| InChIKey | PQBYMIGEEFVPNG-UHFFFAOYSA-N[1] |
| Physical Form | Data not available in search results. |
| Boiling Point | Data not available in search results. |
| Melting Point | Data not available in search results. |
| Density | Data not available in search results. |
Note: For the related compound Pentafluorophenyl chlorothionoformate (CAS 135192-53-9), the boiling point is reported as 98-102 °C at 50 mmHg and the density as 1.635 g/mL at 25 °C.[2][3]
Chemical Reactivity and Mechanism
The reactivity of this compound is dominated by the powerful electrophilic character of its carbonyl carbon. This is a direct consequence of the electronic effects exerted by the pentafluorophenyl (PFP) group.[4]
The five highly electronegative fluorine atoms on the aromatic ring create a strong inductive electron-withdrawing effect. This effect significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4] Furthermore, the pentafluorophenoxide anion is an exceptionally stable and efficient leaving group, which facilitates the reaction.[4]
The core reaction mechanism is a nucleophilic substitution at the carbonyl carbon. This pathway is common for a wide range of nucleophiles, including amines, alcohols, and thiols, and typically proceeds under mild conditions.[4] The reaction is highly regioselective, with the attack occurring exclusively at the chloroformate's carbonyl carbon.[4]
Applications in Research and Drug Development
This compound's high reactivity makes it a versatile tool in several key areas of chemical and pharmaceutical research.
Active Ester Synthesis for Peptide Chemistry
PFPC is instrumental in creating activated pentafluorophenyl (PFP) esters. These esters are relatively stable yet sufficiently reactive for efficient coupling reactions, such as the formation of amide bonds in peptide synthesis, with minimal side products.[4]
Carbamate and Carbonate Formation
The reaction of PFPC with primary and secondary amines is a robust and efficient method for forming carbamates.[4] These carbamate linkages are important in drug design and for creating protecting groups for amines. Similarly, its reaction with alcohols and phenols yields mixed carbonates.[4]
Derivatization for Chromatographic Analysis
In analytical chemistry, PFPC serves as an excellent derivatizing agent, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[4] Many polar compounds, such as amino acids, phenols, and fatty alcohols, are not sufficiently volatile for direct GC analysis. Derivatization with PFPC converts these analytes into less polar and more volatile derivatives, which improves their chromatographic behavior and allows for better separation and detection.[4] The presence of the highly electronegative pentafluorophenyl group enhances sensitivity in techniques like electron capture detection (ECD).[4]
Experimental Protocols
While specific, detailed protocols for this compound are highly dependent on the substrate, the following sections provide generalized methodologies for common applications based on procedures for analogous reagents.
General Procedure for Active Ester Formation
This procedure describes the formation of a pentafluorophenyl active ester from a carboxylic acid, adapted from a method for isonicotinic acid.[5] This method first converts the carboxylic acid to an acyl chloride.
-
Acyl Chloride Formation: The carboxylic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, at room temperature to produce the corresponding acyl chloride hydrochloride.[5]
-
Esterification: The acyl chloride is suspended in a suitable solvent like tetrahydrofuran (THF). Pentafluorophenol (1.0 equivalent) is added to the suspension.[5]
-
Base Addition: A non-nucleophilic base, such as triethylamine (TEA, ~2.8 equivalents), is added slowly to the stirred suspension.[5]
-
Reaction: The mixture is stirred at room temperature for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[5]
-
Work-up: The resulting mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure. The residue can then be purified, for example, by recrystallization from a solvent like hexane.[5]
General Procedure for Carbamate Synthesis from an Amine
This protocol outlines the general steps for reacting an amine with a chloroformate reagent to yield a carbamate.
-
Dissolution: Dissolve the primary or secondary amine in a suitable aprotic solvent, such as dichloromethane (DCM) or THF.
-
Base Addition: Add a non-nucleophilic base, like pyridine or triethylamine (1.0-1.2 equivalents), to the solution to act as a scavenger for the HCl byproduct.
-
Cooling: Cool the reaction mixture in an ice bath (0 °C).
-
Reagent Addition: Slowly add this compound (1.0 equivalent) to the cooled, stirred solution.
-
Reaction: Allow the reaction to proceed at 0 °C for a few hours, then warm to room temperature and stir overnight.[6]
-
Work-up: The reaction is typically quenched with water or a dilute aqueous acid. The organic layer is separated, washed, dried over an agent like MgSO₄ or Na₂SO₄, and concentrated in vacuo. The crude product can be purified by column chromatography or recrystallization.
Safety Information
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard Information for this compound [1]
| Hazard Code | Description |
| H227 | Combustible liquid |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H314 | Causes severe skin burns and eye damage |
| H332 | Harmful if inhaled |
Due to its reactivity, it is sensitive to moisture and should be stored under an inert atmosphere. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this reagent.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its high electrophilicity, conferred by the pentafluorophenyl group, allows for efficient and clean reactions with a wide array of nucleophiles under mild conditions. For professionals in drug discovery and chemical research, a thorough understanding of its properties and reactivity is key to leveraging its potential in the synthesis of peptides, carbamate-containing molecules, and for the analytical derivatization of complex polar compounds. Proper handling and safety precautions are essential when working with this reactive compound.
References
- 1. This compound | C7ClF5O2 | CID 14090568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentafluorophenyl chlorothionoformate 96 135192-53-9 [sigmaaldrich.com]
- 3. PENTAFLUOROPHENYL CHLOROTHIONOFORMATE CAS#: 135192-53-9 [m.chemicalbook.com]
- 4. This compound | 36919-02-5 | Benchchem [benchchem.com]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Pentafluorophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorophenyl chloroformate (PFPC) is a highly valuable reagent in modern organic synthesis, prized for its role as a potent activating agent for carboxylic acids, particularly in peptide synthesis and for derivatization prior to chromatographic analysis. Its unique electronic properties, stemming from the strongly electron-withdrawing pentafluorophenyl group, render the chloroformate moiety exceptionally reactive towards nucleophiles. This guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and key process diagrams to aid researchers in its safe and efficient preparation.
Introduction
The utility of this compound in chemical synthesis is primarily attributed to the excellent leaving group ability of the pentafluorophenoxide ion. This property facilitates the rapid and clean formation of activated esters, carbamates, and other derivatives under mild conditions. The electron-withdrawing nature of the five fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide will explore the common synthetic routes to PFPC and the critical aspects of its purification to ensure high purity for sensitive applications.
Synthesis of this compound
The most prevalent methods for the synthesis of this compound involve the reaction of pentafluorophenol with phosgene or its safer, solid surrogates, diphosgene and triphosgene. The choice of reagent often depends on safety considerations and handling capabilities.
Synthesis via Phosgenation
The direct reaction of pentafluorophenol with phosgene gas is a traditional and effective method. The reaction is typically performed in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct. A safer and more efficient variation of this method utilizes a heterogeneous reaction system with a solid base, which simplifies purification.[1]
Reaction Scheme:
Synthesis using Phosgene Surrogates
Due to the high toxicity of phosgene gas, solid and liquid alternatives such as triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are often preferred in a laboratory setting.[1] These reagents are easier to handle and generate phosgene in situ.
This protocol describes the synthesis of this compound from pentafluorophenol and triphosgene.
Materials:
-
Pentafluorophenol
-
Triphosgene
-
Pyridine
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentafluorophenol (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.35 eq) in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred pentafluorophenol solution via the dropping funnel over a period of 30 minutes.
-
To the resulting mixture, add a solution of pyridine (1.0 eq) in anhydrous toluene dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with cold, dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Quantitative Data Summary
| Phosgene Source | Base | Solvent | Yield (%) | Reference |
| Phosgene | Potassium Carbonate | Dichloromethane | 72-96 | [1] |
| Triphosgene | Pyridine | Toluene | 60 | [1] |
Purification of this compound
This compound is a moisture-sensitive compound and can be challenging to purify. The primary method for its purification is vacuum distillation. It is crucial to use dry glassware and an inert atmosphere to prevent hydrolysis.
Purification by Vacuum Distillation
Crude this compound can be purified by distillation under reduced pressure. The boiling point of the compound will vary depending on the applied vacuum.
Experimental Protocol: Vacuum Distillation
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump
-
Cold trap
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Assemble a dry short-path distillation apparatus.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum to the system.
-
Once the desired pressure is reached, begin heating the distillation flask with gentle stirring.
-
Collect the fraction that distills at the appropriate temperature and pressure. It is advisable to collect a small forerun to discard any low-boiling impurities.
-
Discontinue the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
Store the purified product under an inert atmosphere in a tightly sealed container.
Quantitative Data Summary
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| This compound | 159-161 | 760 |
Note: The boiling point at reduced pressure can be estimated using a pressure-temperature nomograph.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Data | Value |
| ¹⁹F NMR (CDCl₃) | δ -153.23, -156.75, -162.17 ppm |
| IR (neat) | Data not available in the search results |
| ¹H NMR (CDCl₃) | No proton signals expected |
| ¹³C NMR (CDCl₃) | Data not available in the search results |
Process Diagrams
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Purification Logic
This diagram outlines the logical steps involved in the purification of this compound.
Caption: Logical flow of the vacuum distillation process for PFPC purification.
Safety Considerations
-
Phosgene and its surrogates (diphosgene, triphosgene) are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
-
This compound is corrosive and a lachrymator. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the product.
-
All glassware must be thoroughly dried before use.
Conclusion
The synthesis of this compound can be achieved through well-established methods utilizing phosgene or its safer alternatives. Careful control of reaction conditions and meticulous purification by vacuum distillation are essential to obtain a high-purity product suitable for demanding applications in organic synthesis. The data and protocols presented in this guide are intended to provide researchers with the necessary information for the successful preparation and handling of this important reagent.
References
An In-Depth Technical Guide to the Reaction of Pentafluorophenyl Chloroformate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and quantitative data related to the reaction of pentafluorophenyl chloroformate with primary amines. This reaction is of significant interest in the fields of bioconjugation, peptide synthesis, and drug development due to the formation of stable carbamate linkages.
Core Reaction Mechanism
The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution. The highly electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon of the chloroformate exceptionally electrophilic and an excellent leaving group, facilitating the reaction with nucleophilic primary amines.
The mechanism is generally considered to be a stepwise process in polar protic solvents, such as water.[1] This pathway involves the initial nucleophilic attack of the primary amine on the carbonyl carbon, leading to the formation of a transient, unstable zwitterionic tetrahedral intermediate . This intermediate then collapses, with the expulsion of the pentafluorophenoxide anion as a leaving group and the loss of a proton to yield the stable carbamate product and hydrochloric acid. The formation of this tetrahedral intermediate is often the rate-determining step.[1]
In less polar, aprotic solvents like acetonitrile, the reaction may proceed through a more concerted mechanism .[1] In this scenario, the bond formation between the amine nitrogen and the carbonyl carbon, and the bond cleavage between the carbonyl carbon and the pentafluorophenoxy group occur in a single, coordinated step, avoiding the formation of a distinct intermediate.
Signaling Pathway Diagram
Caption: Stepwise reaction mechanism of this compound with a primary amine.
Quantitative Data
While specific kinetic data for the reaction of this compound with a wide range of primary amines is not extensively tabulated in the literature, high to excellent yields are consistently reported for the synthesis of carbamates using various chloroformates. The following table summarizes representative yields for carbamate formation reactions.
| Chloroformate/Activating Agent | Amine | Solvent | Yield (%) | Reference |
| Benzyl Chloroformate | 4-Aminopyridine | Tetrahydrofuran | High (not specified) | (Fang et al., 2010) |
| Benzyl Chloroformate | Benzylamine | N,N-Dimethylformamide | 96% | (Salvatore et al., 2001) |
| Benzyl Chloroformate | 3-Picolylamine | N,N-Dimethylformamide | 92% | (Salvatore et al., 2001) |
| Benzyl Chloroformate | 2-Thiophenemethylamine | N,N-Dimethylformamide | 90% | (Salvatore et al., 2001) |
| Propargyl Chloroformate | Various Amino Acids | Not specified | 60-87% | (Bhat et al., 2010) |
Experimental Protocols
The following is a detailed, generalized protocol for the synthesis of a pentafluorophenyl carbamate from a primary amine. This protocol is based on established procedures for similar reactions.
Synthesis of N-Benzyl-pentafluorophenyl Carbamate
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (e.g., benzylamine, 1.0 equivalent) and dissolve it in an anhydrous solvent (e.g., DCM or THF).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chloroformate: Slowly add this compound (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure pentafluorophenyl carbamate.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and purification of a carbamate.
Conclusion
The reaction between this compound and primary amines is a robust and efficient method for the formation of stable carbamate linkages. The high reactivity of the chloroformate, driven by the electron-withdrawing pentafluorophenyl group, ensures high yields under mild reaction conditions. This makes it a valuable tool in the synthesis of complex molecules for research, drug development, and materials science. The provided mechanism, quantitative data overview, and detailed experimental protocol serve as a comprehensive guide for professionals in the field.
References
An In-depth Technical Guide to Pentafluorophenyl Chloroformate (CAS: 36919-02-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pentafluorophenyl Chloroformate (PFPC), a pivotal reagent in modern organic synthesis. The document details its chemical properties, experimental protocols for its synthesis and application, and its mechanism of action, with a focus on its utility in pharmaceutical and biochemical research.
Physicochemical Properties
This compound is a highly reactive compound valued for its role as a potent acylating agent.[1] Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) carbonochloridate | [1][2] |
| CAS Number | 36919-02-5 | [1][2][3][4][5] |
| Molecular Formula | C₇ClF₅O₂ | [1][2][3] |
| Molecular Weight | 246.52 g/mol | [1][3] |
| InChIKey | PQBYMIGEEFVPNG-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
A notable and efficient method for the synthesis of aryl chloroformates, including PFPC, involves a heterogeneous reaction that is both safer and more environmentally friendly than traditional approaches.
Experimental Protocol: Heterogeneous Phase Synthesis
-
Reactants : Pentafluorophenol, phosgene (dissolved in a solvent such as dichloromethane), and solid anhydrous potassium carbonate as a catalyst.[1]
-
Procedure : The reaction is conducted by treating the pentafluorophenol with phosgene in the presence of the solid potassium carbonate catalyst. The carbonate facilitates the formation of the phenolate, which then reacts with phosgene.[1]
-
Reaction Conditions : The reaction is typically carried out at 25°C.
-
Yield : This method has been reported to produce yields in the range of 72–96%.[1][6]
-
Advantages : This method offers a significant improvement in safety and efficiency over older synthetic routes.
Mechanism of Action and Reactivity
The high reactivity of PFPC is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This effect significantly increases the electrophilicity of the carbonyl carbon in the chloroformate group, making it an exceptionally potent acylating agent.[1]
Nucleophilic Substitution Mechanism
The primary mechanism of action for PFPC involves nucleophilic substitution at the carbonyl carbon.[1]
-
Nucleophilic Attack : A nucleophile (e.g., an amine or alcohol) attacks the highly electrophilic carbonyl carbon of the chloroformate.[1]
-
Tetrahedral Intermediate : This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure : The intermediate collapses, resulting in the expulsion of the chloride ion, followed by the departure of the stable pentafluorophenoxide leaving group.[1]
This heightened reactivity allows for rapid and efficient reactions under mild conditions, which is particularly beneficial in sensitive applications like peptide synthesis to minimize side reactions.[1]
Applications in Organic Synthesis
PFPC is a versatile reagent with significant applications in peptide synthesis, derivatization for analytical purposes, and the formation of activated esters.
4.1. Peptide Synthesis
PFPC and its derivatives are instrumental in the formation of peptide bonds. A common strategy involves the creation of stable and highly active pentafluorophenyl carbamates from Nα-Fmoc-protected peptide acids. These intermediates react rapidly and cleanly with an amino acid or peptide ester to form the desired peptide linkage in high yield.[1] This method is also applicable to the synthesis of ureidopeptides, which contain a urea linkage.[1]
Experimental Workflow: Peptide Coupling
4.2. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
The high reactivity of PFPC makes it an excellent derivatizing agent for GC-MS analysis.[1] It efficiently converts polar compounds, such as amino acids, phenols, and carboxylic acids, into less polar and more volatile derivatives. This enhances their thermal stability and chromatographic behavior, allowing for more sensitive and reliable analysis.[1]
4.3. Synthesis of Activated Esters
PFPC is used to create pentafluorophenyl esters, which are relatively stable yet sufficiently reactive for clean coupling reactions with minimal side products.[1] This makes them highly valuable in the synthesis of complex organic molecules where high purity and yield are critical.
References
- 1. This compound | 36919-02-5 | Benchchem [benchchem.com]
- 2. This compound | C7ClF5O2 | CID 14090568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:36919-02-5 | Chemsrc [chemsrc.com]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound | 36919-02-5 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Pentafluorophenyl Chloroformate: Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorophenyl chloroformate (PFPC) is a highly reactive chemical reagent widely utilized in organic synthesis, particularly in the fields of drug development and bioconjugation. Its unique structure, featuring a highly electrophilic carbonyl carbon and an excellent pentafluorophenoxy leaving group, makes it a potent agent for the introduction of the pentafluorophenoxycarbonyl group and for the activation of various nucleophiles. This technical guide provides a comprehensive overview of the structure, reactivity, and applications of this compound, with a focus on its practical use in the laboratory. Detailed experimental protocols for its synthesis and key reactions, along with a thorough compilation of its physicochemical and spectroscopic properties, are presented to aid researchers in its effective and safe utilization.
Structure and Core Properties
This compound, with the chemical formula C₇ClF₅O₂, is a colorless to light yellow liquid. The molecule consists of a chloroformyl group attached to a pentafluorophenyl ring through an oxygen atom.
The key to PFPC's reactivity lies in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This inductive effect significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the pentafluorophenoxide anion is an excellent leaving group, further facilitating nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇ClF₅O₂ | [1] |
| Molecular Weight | 246.52 g/mol | [1] |
| CAS Number | 36919-02-5 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 98-102 °C at 50 mmHg | [2] |
| Density | 1.635 g/mL at 25 °C (for the related chlorothionoformate) | [2] |
| Refractive Index | n20/D 1.481 (for the related chlorothionoformate) | [2] |
| LogP | 3.12 | [3] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound. Note that experimental spectra can vary slightly depending on the instrument and conditions.
¹³C NMR Spectral Data (Predicted)
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |
| C=O | ~148 | s |
| C-O | ~140 | m |
| C-F (ortho) | ~142 | dm |
| C-F (para) | ~138 | tm |
| C-F (meta) | ~136 | tm |
¹⁹F NMR Spectral Data (Predicted)
| Fluorine Atom | Chemical Shift (δ, ppm) | Multiplicity |
| ortho-F | -150 to -155 | m |
| para-F | -158 to -162 | t |
| meta-F | -163 to -167 | m |
FT-IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1780-1800 | Strong | C=O stretch (acid chloride) |
| 1510-1530 | Strong | C-F stretch (aromatic) |
| 1100-1200 | Strong | C-O stretch |
| 980-1000 | Strong | Aromatic C-F bending |
| 850-900 | Medium | C-Cl stretch |
Mass Spectrometry (EI-MS) Fragmentation Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 246/248 | Moderate | [M]⁺ (molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 183 | High | [C₆F₅O]⁺ |
| 167 | High | [C₆F₅]⁺ |
| 63 | Moderate | [COCl]⁺ |
Reactivity and Reaction Mechanisms
The primary mode of reactivity for this compound is nucleophilic acyl substitution at the highly electrophilic carbonyl carbon.[4] A wide range of nucleophiles, including amines, alcohols, phenols, and thiols, readily react with PFPC to form stable derivatives.
General Reaction Pathway
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final product. The pentafluorophenoxy group remains intact during this process.
Caption: General mechanism of nucleophilic substitution on PFPC.
Key Applications in Research and Development
This compound is a versatile reagent with numerous applications in organic synthesis, particularly in the life sciences.
Peptide Synthesis
PFPC is extensively used in both solution-phase and solid-phase peptide synthesis (SPPS). It serves as an excellent activating agent for the carboxyl group of N-protected amino acids, converting them into highly reactive pentafluorophenyl esters. These active esters readily react with the free amino group of another amino acid or a growing peptide chain to form a peptide bond. The use of pre-formed pentafluorophenyl esters minimizes side reactions and allows for efficient coupling.[4]
Solid-Phase Peptide Synthesis (SPPS) Workflow using Pentafluorophenyl Esters
Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acid pentafluorophenyl esters.
Derivatization for Chromatography
The high reactivity of PFPC makes it an excellent derivatizing agent for analytical purposes, especially for gas chromatography (GC) and high-performance liquid chromatography (HPLC). It can convert polar functional groups, such as amines and hydroxyls, into their less polar and more volatile pentafluorophenoxycarbonyl derivatives. This derivatization improves the chromatographic properties of the analytes, leading to better separation and detection.
Synthesis of Carbamates and Carbonates
PFPC is a go-to reagent for the efficient synthesis of carbamates and carbonates. The reaction with primary and secondary amines yields stable carbamates, which are important functional groups in many pharmaceuticals and agrochemicals. Similarly, its reaction with alcohols and phenols provides a straightforward route to mixed carbonates.
Experimental Protocols
Disclaimer: These protocols are intended for informational purposes only and should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of this compound
This protocol describes a general method for the synthesis of PFPC using the safer phosgene equivalent, triphosgene.
-
Materials:
-
Pentafluorophenol
-
Triphosgene
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Apparatus for distillation under reduced pressure
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentafluorophenol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with cold dilute HCl, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Formation of a Carbamate from an Amine
This protocol provides a general procedure for the reaction of PFPC with a primary or secondary amine.
-
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Triethylamine (or another suitable base)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
In a dry round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same solvent to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with dilute aqueous HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude carbamate.
-
Purify the product by recrystallization or column chromatography.
-
Formation of a Carbonate from an Alcohol
This protocol outlines a general method for the synthesis of a carbonate from an alcohol and PFPC.
-
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C.
-
Add this compound (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting carbonate by column chromatography on silica gel.
-
Safety and Handling
This compound is a corrosive and toxic compound that should be handled with extreme care.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Inhalation: PFPC is harmful if inhaled and can cause respiratory irritation. Avoid breathing vapors or mists.
-
Skin and Eye Contact: It causes severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, amines, and alcohols. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity, it should be quenched carefully before disposal.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its high reactivity, driven by the electronic properties of the pentafluorophenyl group, enables a wide range of chemical transformations under mild conditions. This guide has provided a detailed overview of its structure, properties, reactivity, and key applications, with a particular emphasis on its utility in peptide synthesis. The experimental protocols and safety information included are intended to facilitate its effective and safe use in the laboratory. As research in drug discovery and materials science continues to advance, the demand for efficient and selective synthetic methodologies will undoubtedly ensure that this compound remains an indispensable tool for chemists.
References
- 1. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Pentafluorophenyl Group: A Comprehensive Technical Guide to its Potent Electron-Withdrawing Effects
For Researchers, Scientists, and Drug Development Professionals
The pentafluorophenyl (C₆F₅) group is a critical substituent in modern chemistry, prized for its profound electron-withdrawing properties that significantly influence molecular reactivity, acidity, and stability. This guide provides an in-depth exploration of these effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles for professionals in research and drug development. The highly electronegative nature of the fluorine atoms renders the perfluoroaromatic compound extremely electron-poor, making it a versatile tool in various chemical transformations.[1]
Core Principles: Inductive and Resonance Effects
The potent electron-withdrawing nature of the pentafluorophenyl group stems from the cumulative effect of five highly electronegative fluorine atoms. These atoms exert a strong inductive effect (-I) by pulling electron density away from the aromatic ring through the sigma (σ) bonds.[2][3] This effect is the primary contributor to the group's electron-deficient character.
While the fluorine atoms also possess lone pairs that could theoretically participate in resonance donation (+R), this effect is generally considered to be weak and is significantly outweighed by the powerful inductive withdrawal. Consequently, the overall electronic influence of the pentafluorophenyl group is overwhelmingly electron-withdrawing.
Quantitative Analysis of Electron-Withdrawing Effects
The electron-withdrawing strength of the pentafluorophenyl group can be quantified using various parameters, most notably Hammett substituent constants and pKa values of substituted compounds.
Hammett Substituent Constants
The Hammett equation, log(K/K₀) = ρσ or log(k/k₀) = ρσ, is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[4] The substituent constant (σ) is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values.[5][6]
| Parameter | Value | Description | Reference |
| σm | +0.45 | Meta substituent constant, reflecting the inductive effect. | [7] |
| σp | +0.52 | Para substituent constant, reflecting both inductive and resonance effects. | [7] |
| σI | +0.43 | Inductive effect constant. | [7] |
| σR | +0.09 | Resonance effect constant. | [7] |
Note: Values can vary slightly depending on the reaction series and conditions used for determination.
Acidity (pKa) of Pentafluorophenyl-Substituted Compounds
The strong electron-withdrawing nature of the pentafluorophenyl group significantly increases the acidity of attached functional groups by stabilizing the resulting conjugate base. This is evident in the lower pKa values of pentafluorophenyl-substituted compounds compared to their non-fluorinated analogs.
| Compound | pKa Value | Comparison Compound | pKa Value |
| Pentafluorophenol | 5.5 | Phenol | 9.95 |
| Pentafluorobenzoic Acid | 3.41 | Benzoic Acid | 4.20 |
Note: pKa values are for aqueous solutions at 25°C. The pKa of pentafluorophenol has also been reported with a value of 5.7.[8]
Experimental Protocols
The quantitative data presented above are determined through precise experimental methodologies. The following sections outline the general procedures for determining pKa values and Hammett constants.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[8][9]
Methodology:
-
Solution Preparation : A precise amount of the pentafluorophenyl-substituted acid (e.g., pentafluorophenol) is dissolved in a suitable solvent, typically a water-cosolvent mixture, to a known concentration.
-
pH Meter Calibration : A pH meter equipped with a glass electrode is calibrated using at least two standard buffer solutions with known pH values.
-
Titration : The acid solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.
-
Data Analysis : A titration curve is generated by plotting the measured pH versus the volume of titrant added.
-
pKa Determination : The equivalence point of the titration is identified from the inflection point of the curve. The volume of titrant required to reach the half-equivalence point is then determined. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.
Determination of Hammett Constants via Reaction Kinetics
Hammett constants can be determined by measuring the rates of a reaction for a series of substituted compounds and comparing them to the rate of the unsubstituted compound.[5] The hydrolysis of substituted ethyl benzoates is a classic example.
Methodology:
-
Reaction Selection : A reaction sensitive to the electronic effects of substituents is chosen. The hydrolysis of ethyl benzoates is a common choice, where the reaction constant (ρ) is well-established.
-
Kinetic Experiments : The reaction is carried out for both the unsubstituted ethyl benzoate and the ethyl pentafluorobenzoate under identical conditions (temperature, solvent, concentrations).
-
Monitoring Reaction Progress : The concentration of a reactant or product is monitored over time. This can be achieved through various techniques such as UV-Vis spectroscopy (if a chromophore is involved), NMR spectroscopy, or chromatography (by quenching aliquots of the reaction mixture at different time points).
-
Rate Constant Calculation : The rate constant (k) for each reaction is determined by fitting the concentration-time data to the appropriate rate law.
-
Hammett Plot and σ Value Determination : The Hammett equation is used to relate the rate constants. By plotting log(k/k₀) against known σ values for a series of substituents, the reaction constant ρ can be determined as the slope of the line. Once ρ is known, the σ value for the pentafluorophenyl group can be calculated from the rate constant of the pentafluorophenyl-substituted reactant.
Applications in Research and Drug Development
The strong electron-withdrawing properties of the pentafluorophenyl group are leveraged in numerous applications:
-
Peptide Synthesis : Pentafluorophenyl esters are highly reactive acylating agents used to form amide bonds in peptide synthesis.[1] They are more resistant to hydrolysis than many other activated esters, offering advantages in solution-phase and solid-phase synthesis.
-
Drug Design : Incorporating a pentafluorophenyl group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Its electron-withdrawing nature can modulate the pKa of nearby functional groups, affecting drug absorption and binding affinity. The group can also enhance metabolic stability.
-
Catalysis and Materials Science : The electronic properties of the pentafluorophenyl group are utilized to tune the characteristics of catalysts and functional materials. For instance, in porphyrin chemistry, pentafluorophenyl substituents can modify the redox potential and catalytic activity of the macrocycle.
-
Bioconjugation : The reactivity of pentafluorophenyl esters towards nucleophiles makes them excellent tools for attaching molecules to proteins and other biomolecules.
References
- 1. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. web.viu.ca [web.viu.ca]
- 3. pharmacy180.com [pharmacy180.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. ejournal.upi.edu [ejournal.upi.edu]
- 9. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
Pentafluorophenyl Chloroformate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of pentafluorophenyl chloroformate (PFPC), a versatile and highly reactive reagent widely utilized in organic synthesis, particularly in the fields of peptide chemistry, derivatization for chromatographic analysis, and polymer chemistry. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the properties, applications, and experimental protocols involving this powerful acylating agent.
Core Features and Reactivity
This compound (C₇ClF₅O₂) is a colorless to light yellow liquid known for its exceptional reactivity. This high reactivity stems from the strong electron-withdrawing nature of the pentafluorophenyl group. This electronic effect significantly increases the electrophilicity of the carbonyl carbon in the chloroformate moiety, making it highly susceptible to nucleophilic attack. Furthermore, the pentafluorophenoxide ion is an excellent leaving group, further facilitating nucleophilic substitution reactions.
The primary reaction mechanism for this compound is nucleophilic acyl substitution. A wide range of nucleophiles, including amines, alcohols, and thiols, readily react with PFPC to form stable carbamates, carbonates, and thiocarbonates, respectively. These reactions typically proceed under mild conditions with high yields.
Quantitative Data Summary
The following tables summarize the key physical and spectroscopic properties of this compound.
| Property | Value |
| Molecular Formula | C₇ClF₅O₂ |
| Molecular Weight | 246.52 g/mol |
| CAS Number | 36919-02-5 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 65-67 °C at 15 mmHg |
| Density | 1.635 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.427 |
Table 1: Physical Properties of this compound
| Spectroscopic Data | Key Features |
| ¹⁹F NMR | Characteristic signals corresponding to the five fluorine atoms of the pentafluorophenyl group. |
| IR Spectroscopy | Strong carbonyl (C=O) stretching absorption around 1780-1800 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns including the loss of the chloro and pentafluorophenoxy groups. |
Table 2: Spectroscopic Data for this compound
Key Applications and Experimental Protocols
This compound is a valuable reagent in several areas of chemical synthesis. Below are detailed experimental protocols for its most common applications.
Peptide Synthesis: Activation of Amino Acids
This compound is used to convert N-protected amino acids into their corresponding pentafluorophenyl active esters. These active esters are stable enough for isolation and purification, yet highly reactive towards the amino group of another amino acid, facilitating peptide bond formation with minimal racemization. This is a crucial step in solid-phase peptide synthesis (SPPS).
Experimental Protocol: Formation of Fmoc-Amino Acid Pentafluorophenyl Esters
-
Dissolution: Dissolve one equivalent of the N-Fmoc protected amino acid in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
-
Addition of Base: Add 1.1 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution and stir at 0 °C.
-
Activation: Slowly add one equivalent of this compound to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1 M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting Fmoc-amino acid pentafluorophenyl ester by recrystallization or silica gel chromatography.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
This compound is an excellent derivatizing agent for polar molecules containing hydroxyl, amino, or thiol groups, such as alcohols, amines, and fatty acids. The resulting pentafluorophenyl derivatives are more volatile and thermally stable, making them amenable to GC-MS analysis. The highly electronegative pentafluorophenyl group also enhances the sensitivity of detection by electron capture detection (ECD).
Experimental Protocol: Derivatization of an Alcohol for GC-MS Analysis
-
Sample Preparation: Dissolve the alcohol sample in an anhydrous aprotic solvent (e.g., acetonitrile or toluene).
-
Addition of Reagents: Add a 10-fold molar excess of this compound and a suitable base (e.g., pyridine or triethylamine) to the sample solution.
-
Reaction: Heat the mixture at 60-80 °C for 30-60 minutes in a sealed vial.
-
Extraction: After cooling to room temperature, add water and a non-polar organic solvent (e.g., hexane or ethyl acetate) to the reaction mixture and vortex thoroughly.
-
Sample Injection: Carefully collect the organic layer containing the derivatized analyte and inject it directly into the GC-MS system.
Synthesis of Carbamates and Carbonates
The high reactivity of this compound allows for the efficient synthesis of a wide range of carbamates and carbonates.
Experimental Protocol: Synthesis of a Carbamate from a Primary Amine
-
Reactant Setup: Dissolve one equivalent of the primary amine in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add 1.1 equivalents of a base like triethylamine.
-
Addition of PFPC: Cool the solution to 0 °C in an ice bath. Add one equivalent of this compound dropwise from the dropping funnel.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress using TLC.
-
Quenching and Extraction: Once the reaction is complete, quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude carbamate product by column chromatography on silica gel.
Visualizing Workflows and Mechanisms
To further elucidate the utility of this compound, the following diagrams, generated using the DOT language, illustrate a key experimental workflow and the fundamental reaction mechanism.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc-Amino Acid Pentafluorophenyl Esters.
Caption: General Reaction Mechanism of this compound with a Nucleophile (Nu-H).
Safety Information
This compound is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).
Chloroformates in Organic Synthesis: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroformates, with the general structure ROC(O)Cl, are a class of highly reactive organic compounds that serve as versatile reagents in a multitude of organic transformations.[1][2] Formally esters of chloroformic acid, they are typically colorless, volatile liquids that readily react with nucleophiles, making them indispensable tools in modern organic synthesis.[1] Their reactivity is similar to that of acyl chlorides, allowing for the efficient introduction of alkoxycarbonyl groups. This guide provides an in-depth overview of the core principles of chloroformate chemistry, including their properties, key reactions, and applications, with a focus on practical experimental protocols and reaction mechanisms relevant to researchers in the pharmaceutical and chemical industries.
Core Properties of Common Chloroformates
The utility of a specific chloroformate is often dictated by its physical and chemical properties. The following table summarizes key data for several commonly used chloroformates to facilitate reagent selection.
| Chloroformate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |
| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 70-72 | 1.223 (at 25 °C) | 10 |
| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 93[3] | 1.135 (at 25 °C)[3] | 16[3] |
| Isobutyl Chloroformate | C₄H₉O(CO)Cl | 136.58 | 128.8[4] | 1.053 (at 25 °C)[4] | 36[4] |
| Benzyl Chloroformate | C₇H₇O(CO)Cl | 170.59 | 103 (at 20 mmHg)[5] | 1.195 | 80[5] |
Key Reactions and Applications
The high electrophilicity of the carbonyl carbon in chloroformates allows them to react readily with a wide range of nucleophiles. The most common and synthetically useful transformations are the formation of carbamates, carbonates, and mixed anhydrides.
Carbamate Formation
The reaction of a chloroformate with a primary or secondary amine is a robust and widely used method for the synthesis of carbamates.[1][6] This reaction is of particular importance in peptide synthesis and for the installation of amine protecting groups.[5] The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate, is a classic example of an amine protecting group.[5]
Reaction Mechanism: Carbamate Formation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of the chloride leaving group. A base is typically added to neutralize the hydrochloric acid byproduct.[2]
Caption: Nucleophilic attack of an amine on a chloroformate.
Carbonate Formation
In a similar fashion, chloroformates react with alcohols or phenols to yield carbonate esters.[1] This reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, to scavenge the HCl produced.
Reaction Mechanism: Carbonate Formation
The mechanism is analogous to carbamate formation, involving the nucleophilic attack of an alcohol on the chloroformate, formation of a tetrahedral intermediate, and subsequent elimination of chloride.
Caption: Nucleophilic attack of an alcohol on a chloroformate.
Mixed Anhydride Formation in Peptide Synthesis
Chloroformates, particularly isobutyl chloroformate, are widely used to activate N-protected amino acids for peptide bond formation.[7][8] The reaction of the carboxylic acid with the chloroformate in the presence of a tertiary amine, such as N-methylmorpholine, at low temperatures generates a highly reactive mixed carboxylic-carbonic anhydride.[9] This anhydride then readily reacts with the amino group of another amino acid ester to form the peptide bond.
Experimental Workflow: Mixed Anhydride Peptide Coupling
The following diagram illustrates a typical workflow for a peptide coupling reaction using the mixed anhydride method.
Caption: Step-by-step workflow for peptide synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl N-methylcarbamate
This protocol details the synthesis of a simple carbamate from ethyl chloroformate and methylamine.[10]
Materials:
-
33% Aqueous methylamine solution (186 g, 2 moles)
-
Ethyl chloroformate (217 g, 2 moles)
-
Sodium hydroxide (80 g, 2 moles)
-
Diethyl ether
-
Potassium carbonate
-
Ice-salt bath
-
2 L flask with mechanical stirrer
Procedure:
-
In a 2 L flask equipped with a mechanical stirrer, combine 300 mL of ether and 186 g of a 33% aqueous methylamine solution.
-
Cool the stirred mixture to 5 °C using an ice-salt bath.
-
Slowly add 217 g of ethyl chloroformate, ensuring the temperature does not exceed 5 °C.
-
When approximately half of the chloroformate has been added, begin the gradual, simultaneous addition of a cold solution of 80 g of sodium hydroxide in 120 mL of water with the remaining chloroformate. Maintain vigorous stirring.
-
After the addition is complete, let the mixture stand for 15 minutes.
-
Separate the ether layer and extract the aqueous layer with 100 mL of ether.
-
Combine the ether layers and dry them by shaking with approximately 8 g of potassium carbonate in two portions.
-
Distill off the ether.
-
Distill the residue under reduced pressure, collecting the fraction at 55-60 °C/12 mmHg to yield ethyl N-methylcarbamate as a colorless oil.
Protocol 2: General Procedure for Amine Protection with Benzyl Chloroformate (Cbz Protection)
This protocol provides a general method for the Cbz protection of a primary or secondary amine.[5][11]
Materials:
-
Amine (1 equivalent)
-
Benzyl chloroformate (1.1 equivalents)
-
Sodium carbonate (or other suitable base)
-
Water
-
Organic solvent (e.g., dioxane, THF)
-
Ice bath
Procedure:
-
Dissolve the amine in a suitable solvent mixture (e.g., water/dioxane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of benzyl chloroformate in an organic solvent dropwise to the stirred amine solution.
-
Simultaneously, add a solution of a base (e.g., sodium carbonate in water) to maintain a slightly basic pH.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the Cbz-protected amine. Further purification can be achieved by chromatography or recrystallization if necessary.
Protocol 3: Formation of a Mixed Anhydride for Peptide Coupling
This protocol describes the activation of an N-protected amino acid with isobutyl chloroformate.[7][9]
Materials:
-
N-protected amino acid (e.g., Boc-O-benzyl-L-threonine, 1 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
N-methylmorpholine (1 equivalent)
-
Isobutyl chloroformate (1 equivalent)
-
Dry ice/acetone bath
Procedure:
-
Dissolve the N-protected amino acid in dry THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C with stirring.
-
Add N-methylmorpholine to the solution.
-
Slowly add isobutyl chloroformate to the reaction mixture.
-
Stir the reaction mixture at -15 °C for approximately 4 minutes to allow for the formation of the mixed anhydride. The formation can be monitored by IR spectroscopy, looking for a characteristic anhydride peak around 1810 cm⁻¹.
-
The freshly prepared mixed anhydride is now ready to be reacted with the desired amino acid ester for peptide bond formation.
Safety and Handling
Chloroformates are corrosive, toxic, and moisture-sensitive compounds.[12] They should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[13] Upon contact with water or moist air, they hydrolyze to produce the corresponding alcohol, carbon dioxide, and corrosive hydrochloric acid.[12] It is crucial to use anhydrous solvents and reagents when working with chloroformates to prevent their decomposition. Store chloroformates in tightly sealed containers in a cool, dry place.
References
- 1. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. Ethyl chloroformate 97 541-41-3 [sigmaaldrich.com]
- 4. Isobutyl chloroformate 98 543-27-1 [sigmaaldrich.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
- 7. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Benzyl Chloroformate [commonorganicchemistry.com]
- 12. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. framochem.com [framochem.com]
Pentafluorophenyl chloroformate stability and storage conditions.
An In-depth Technical Guide to the Stability and Storage of Pentafluorophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (PFPC) is a highly reactive reagent widely utilized in organic synthesis, particularly for the preparation of active esters, carbamates, and carbonates. Its enhanced reactivity, stemming from the strongly electron-withdrawing pentafluorophenyl group, makes it a superior acylating agent.[1] This heightened reactivity, however, necessitates stringent storage and handling protocols to prevent degradation and ensure reagent integrity. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment.
Chemical Stability and Decomposition Pathways
The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack, with hydrolysis being the most common degradation pathway in a laboratory setting.
Hydrolysis
Like other chloroformates, PFPC is sensitive to moisture.[2] It readily reacts with water in a process known as hydrolysis to yield pentafluorophenol, hydrogen chloride (HCl), and carbon dioxide (CO₂).[3][4][5] This reaction is autocatalytic as the generated HCl can accelerate further decomposition. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic, rendering PFPC more susceptible to hydrolysis than many alkyl or unsubstituted aryl chloroformates.[1]
The hydrolysis mechanism for aryl chloroformates generally proceeds through a stepwise addition-elimination pathway.[6][7]
Caption: Hydrolysis decomposition pathway of this compound.
Thermal Decomposition
While stable at recommended storage temperatures, this compound will decompose under fire conditions. Hazardous decomposition products formed in a fire include carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[8]
Recommended Storage and Handling
Proper storage and handling are critical to maintain the quality and reactivity of this compound.
Storage Conditions
To minimize degradation, particularly from hydrolysis, the following storage conditions are mandatory:
-
Temperature: Store in a cool place. Refrigeration is often recommended.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude moisture and oxygen.[2]
-
Container: Keep the container tightly sealed to prevent the ingress of atmospheric moisture.[8][9] Containers that have been opened must be carefully resealed.[8]
-
Location: Store in a dry, well-ventilated area away from incompatible materials.[2][8]
Incompatible Materials
This compound is incompatible with and should be stored away from:
Quantitative Stability Data
The table below presents qualitative stability information for PFPC and quantitative hydrolysis data for related compounds to provide a comparative context.
| Compound | Storage Recommendation | Hydrolysis Half-Life (in water) | Notes |
| This compound | Cool, dry, inert atmosphere[2][8] | Not available | Highly reactive due to the C₆F₅ group; less stable than phenyl chloroformate.[1] |
| Phenyl Chloroformate | Cool, dry, inert atmosphere | 53.2 minutes | Serves as a baseline for aryl chloroformate reactivity.[4] |
| p-Nitrophenyl Chloroformate | Cool, dry, inert atmosphere | Faster than Phenyl Chloroformate | The nitro group is also strongly electron-withdrawing, increasing reactivity.[6] |
Experimental Protocols for Stability Assessment
To determine the shelf-life of this compound, an accelerated stability study can be performed. This involves storing the reagent at elevated temperatures and monitoring its purity over time to predict its stability at recommended storage conditions using the Arrhenius equation.[8][9]
Accelerated Stability Study Protocol
This protocol outlines a general method for assessing the stability of this compound.
Caption: Experimental workflow for an accelerated stability study.
Methodology:
-
Objective: To determine the shelf-life of this compound at a recommended storage temperature (e.g., 4°C) by conducting an accelerated stability study.
-
Materials & Equipment:
-
This compound (high purity)
-
Inert gas (Nitrogen or Argon)
-
Glove box or glove bag
-
Crimp-top vials with PTFE-lined septa
-
Temperature-controlled stability chambers
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Analytical balance
-
Anhydrous solvent (e.g., hexane or toluene) for sample dilution
-
-
Procedure:
-
Sample Preparation: Inside a glove box under a nitrogen atmosphere, aliquot 1 mL of high-purity this compound into multiple 2 mL glass vials. Seal each vial securely.
-
Initial Analysis (T=0): Analyze three vials immediately to establish the initial purity of the batch.
-
Storage: Distribute the remaining vials into stability chambers set at a minimum of three different temperatures. Recommended temperatures could be:
-
Refrigerated (Control): 4°C ± 2°C
-
Room Temperature: 25°C ± 2°C
-
Accelerated: 40°C ± 2°C
-
-
Time-Point Testing: At predetermined intervals (e.g., 1 month, 3 months, 6 months, 12 months), remove three vials from each temperature condition for analysis.
-
Purity Assay:
-
Allow the sample vial to equilibrate to room temperature before opening.
-
Prepare a dilute solution of the sample in an anhydrous solvent.
-
Inject the solution into the GC-FID system.
-
Determine the purity by measuring the area of the main peak relative to the total area of all peaks (area percent method).
-
-
-
Data Analysis:
-
For each storage temperature, plot the average purity as a function of time.
-
Determine the degradation rate constant (k) at each temperature.
-
Plot the natural logarithm of the rate constants (ln k) against the inverse of the absolute temperature (1/T).
-
Use the Arrhenius equation (ln k = ln A - Ea/RT) to extrapolate the degradation rate at the recommended storage temperature and predict the shelf-life (e.g., the time it takes for the purity to drop to 95%).
-
Analytical Method: Gas Chromatography (GC)
GC is a suitable technique for monitoring the purity of the relatively volatile this compound.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector: Split/splitless injector, operated at a temperature that ensures volatilization without degradation (e.g., 200°C).
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 50°C) to a higher temperature (e.g., 250°C) to separate the parent compound from any potential degradation products.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Hydrogen.
This method should be validated for linearity, precision, and accuracy before use in the stability study.
Conclusion
This compound is a powerful synthetic tool whose utility is directly linked to its high reactivity. This reactivity also defines its primary instability, namely its sensitivity to moisture. By adhering to strict storage conditions—maintaining a cool, dry, and inert environment—and employing careful handling techniques, researchers can ensure the reagent's integrity and the success of their synthetic endeavors. For applications requiring long-term storage or for establishing in-house quality control standards, a formal accelerated stability study is the recommended approach to quantitatively determine the shelf-life.
References
- 1. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microchemlab.com [microchemlab.com]
- 3. epa.gov [epa.gov]
- 4. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phosgene - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. lnct.ac.in [lnct.ac.in]
- 9. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes and Protocols for Peptide Synthesis Using Pentafluorophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl chloroformate (PFPC) and its derivatives, primarily pentafluorophenyl (PFP) esters of N-protected amino acids, are highly effective reagents in peptide synthesis. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester a superb leaving group, facilitating rapid and efficient amide bond formation with minimal side reactions.[1][2] PFP esters offer a significant advantage in both solution-phase and solid-phase peptide synthesis (SPPS) due to their high reactivity and stability, allowing for reliable and high-yield coupling.[1][3] Kinetic studies have shown that the coupling rate of PFP esters is significantly higher than other active esters like pentachlorophenyl (PCP) and p-nitrophenyl (ONp) esters, with a relative rate of 111:3.4:1, respectively.[2] This high reactivity helps to minimize undesirable side reactions.[2]
These application notes provide detailed protocols for the preparation of N-protected amino acid pentafluorophenyl esters and their subsequent use in peptide synthesis.
Data Presentation
Table 1: Yields of Fmoc-Amino Acid Pentafluorophenyl Esters with Various Activating Agents
| Fmoc-Amino Acid | Activating Agent | Solvent | Base | Yield (%) | Reference |
| Fmoc-Phe-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 95 | [4] |
| Fmoc-Ala-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 92 | [4] |
| Fmoc-Val-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 89 | [4] |
| Fmoc-Leu-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 93 | [4] |
| Fmoc-Gly-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 96 | [4] |
| Boc-Ala-OH | PocOPfp | Pyridine/DMF | - | 85 | [5] |
| Boc-Val-OH | PocOPfp | Pyridine/DMF | - | 82 | [5] |
| Boc-Leu-OH | PocOPfp* | Pyridine/DMF | - | 87 | [5] |
*PocOPfp: Propargyl pentafluorophenyl carbonate
Table 2: Comparison of Coupling Times and Yields in Solution-Phase Peptide Synthesis
| Coupling Reaction | Activating Ester | Solvent | Reaction Time | Yield (%) | Reference |
| Fmoc-Phg-Phe-OMe | Fmoc-Phg-OPfp | Acetonitrile | 30-45 sec (Microwave) | 92 | [6] |
| Fmoc-D-Phg-Phe-OMe | Fmoc-D-Phg-OPfp | Acetonitrile | 30-45 sec (Microwave) | 90 | [6] |
| Boc-Phe-Gly-OH | Boc-Phe-OPfp | THF/Water | ~3 h | >95 | [7] |
| Boc-Ala-Phe-OH | Boc-Ala-OPfp | THF/Water | ~3 h | >95 | [7] |
Table 3: Performance of Pentafluorophenyl Esters in Solid-Phase Peptide Synthesis (SPPS)
| Peptide Sequence | Resin | Coupling Conditions | Purity | Reference |
| Acyl Carrier Protein (65-74) | Polyamide | Fmoc-AA-OPfp, HOBt, DMF | >90% | [1] |
| Difficult Decapeptide | Polyamide | Fmoc-AA-OPfp, DMF | High | [1] |
Experimental Protocols
Protocol 1: Generalized Synthesis of Nα-Fmoc-Amino Acid Pentafluorophenyl Esters using this compound
Materials:
-
Nα-Fmoc-protected amino acid
-
This compound (PFPC)
-
Tertiary amine base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Pentafluorophenol (optional, may be required depending on the exact mechanism)
-
Anhydrous sodium sulfate
-
Hexanes or ethyl acetate for precipitation/crystallization
Procedure:
-
Dissolve the Nα-Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C in an ice-salt or dry ice-acetone bath.
-
Add a tertiary amine base (1 equivalent) to the solution and stir for 10-15 minutes.
-
Slowly add this compound (1 equivalent) dropwise to the cooled solution.
-
Allow the reaction to stir at -15 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any precipitated amine hydrochloride salt.
-
Wash the filtrate with a cold, dilute acid solution (e.g., 5% citric acid), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by precipitation or recrystallization from a suitable solvent system (e.g., DCM/hexanes or ethyl acetate/hexanes).
Protocol 2: Solution-Phase Peptide Coupling using Nα-Fmoc-Amino Acid Pentafluorophenyl Esters
Materials:
-
Nα-Fmoc-amino acid pentafluorophenyl ester (1.1-1.5 equivalents)
-
Amino acid or peptide with a free amino group (1 equivalent)
-
Diisopropylethylamine (DIPEA) (2-2.1 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
10% Citric acid solution
Procedure:
-
Prepare a 0.1 M solution of the Nα-Fmoc-amino acid pentafluorophenyl ester in THF.
-
Prepare a 0.2 M aqueous solution or suspension of the amino acid or peptide with the free amino group.
-
Add DIPEA to the aqueous solution to achieve a pH of 8.5-9.
-
To the aqueous solution, add the THF solution of the active ester. The mixture should become homogeneous.
-
Stir the reaction at room temperature and monitor its completion by TLC (typically around 3 hours).[7]
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the remaining aqueous mixture to pH 3 with a 10% citric acid solution to precipitate the Boc-protected peptide.[7]
-
Isolate the product by filtration or extraction.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using Nα-Fmoc-Amino Acid Pentafluorophenyl Esters
This protocol outlines a single coupling cycle in Fmoc-based SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
Nα-Fmoc-amino acid pentafluorophenyl ester (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended to accelerate coupling and suppress racemization)[1]
-
DMF
Procedure:
-
Fmoc Deprotection:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.
-
-
Coupling:
-
Dissolve the Nα-Fmoc-amino acid pentafluorophenyl ester (3 equivalents) and HOBt (3 equivalents, if used) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature until the coupling is complete (monitor with a qualitative test like the Kaiser test). Coupling times are typically rapid.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Mandatory Visualizations
Caption: Amino acid activation with this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Caption: Peptide bond formation using a PFP active ester.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentafluorophenol and its derivatives [en.highfine.com]
- 3. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot protection and activation of amino acids using pentafluorophenyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: Derivatization of Amino Acids with Pentafluorophenyl Chloroformate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in various scientific disciplines, including biomedical research, drug development, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, due to the low volatility and high polarity of amino acids, a derivatization step is essential to convert them into thermally stable and volatile compounds suitable for GC analysis.
Pentafluorophenyl chloroformate (PFP-Cl) is a highly reactive derivatizing agent that rapidly reacts with the primary and secondary amine groups of amino acids. The resulting pentafluorophenyl (PFP) derivatives exhibit excellent chromatographic properties and are highly electronegative, which enhances their sensitivity in electron capture negative ionization mass spectrometry (ECNI-MS). This application note provides detailed protocols for the one-step and two-step derivatization of amino acids using PFP-Cl for subsequent GC-MS analysis.
Principle of Derivatization
This compound reacts with the amino group of an amino acid in a slightly basic aqueous medium. A catalyst, such as pyridine or 3-picoline, facilitates the reaction. In the presence of an alcohol like ethanol, the carboxyl group can also be esterified, forming N-pentafluorobenzyloxycarbonyl amino acid esters. The resulting derivatives are hydrophobic and can be readily extracted into an organic solvent for GC-MS analysis.
Experimental Protocols
Two primary protocols are presented: a rapid one-step procedure suitable for high-throughput screening and a two-step procedure that can offer improved derivatization for certain amino acids.
Protocol 1: One-Step Aqueous Derivatization
This rapid method is performed directly in an aqueous environment at room temperature.[1]
Materials:
-
Amino acid standards or sample solution
-
This compound (PFP-Cl)
-
Derivatization solution: a mixture of water, ethanol, and pyridine (e.g., in a 6:3:1 ratio)
-
Extraction solvent: Isooctane or Chloroform
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of amino acid standards or your sample in the aqueous derivatization solution.
-
Derivatization Reaction: To 100 µL of the amino acid solution in a microcentrifuge tube, add 5 µL of this compound (PFP-Cl).
-
Vortexing: Immediately vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and reaction. The reaction proceeds rapidly at room temperature.[1]
-
Extraction: Add 100 µL of an extraction solvent (e.g., isooctane or chloroform) to the reaction mixture to extract the PFP-derivatized amino acids.
-
Phase Separation: Vortex the tube for another 30 seconds and then centrifuge briefly to separate the aqueous and organic layers.
-
Sample Collection: Carefully transfer the upper organic layer containing the derivatized amino acids to a new vial for GC-MS analysis.
-
GC-MS Analysis: Inject an aliquot of the organic extract into the GC-MS system for analysis.
Protocol 2: Two-Step Derivatization
This method involves a sequential reaction and catalyst addition, which can be beneficial for optimizing the derivatization of more complex samples.
Materials:
-
Amino acid standards or sample solution
-
This compound (PFP-Cl)
-
0.05 M Sodium Carbonate solution
-
Reactive organic medium (e.g., isooctane/PFP-Cl, 2:1 v/v)
-
Catalyst solution (e.g., isooctane containing 2% 3-picoline)
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
GC-MS system
Procedure:
-
Initial Reaction: In a microcentrifuge tube, mix 150 µL of 0.05 M aqueous sodium carbonate with 50 µL of the reactive organic medium.
-
Vortexing: Vigorously shake or vortex the two-phase system intermittently for 10-60 seconds to create an emulsion and initiate the derivatization.
-
Catalyst Addition: Add 70-100 µL of the catalyst solution (isooctane with 2% 3-picoline) to the mixture.
-
Final Vortexing: Vortex for an additional 3-5 seconds to complete the reaction.
-
Phase Separation: Allow the phases to separate. Centrifugation can be used to expedite this process.
-
Sample Collection: Aspirate an aliquot of the upper organic phase for GC-MS analysis.
-
GC-MS Analysis: Inject the collected organic extract into the GC-MS system.
Data Presentation
Table 1: Quantitative Characteristics of Fluoroalkyl Chloroformate Derivatization for Amino Acid Analysis by GC-MS
| Parameter | Value | Reference Amino Acid(s) |
| Linearity Range | 0.1 - 100 nmol | General |
| Regression Coefficient | 0.999 - 0.953 | Proline - Histidine |
| MS Limit of Detection (LOD) | 0.03 pmol - 20 pmol | Proline - Glutamic Acid |
| Detection Level (ECNI-MS) | Femtomole level | Phenylalanine |
Note: The data presented in this table is based on studies using pentafluoropropyl chloroformate (PFPCF), heptafluorobutyl chloroformate (HFBCF), and pentafluorobenzyl chloroformate (PFBCF), and serves as an estimation of the expected performance for PFP-Cl.
Summary
The derivatization of amino acids with this compound is a rapid, robust, and simple method for preparing samples for GC-MS analysis. The protocols provided offer flexibility for different sample types and analytical requirements. The resulting PFP derivatives are highly suitable for sensitive detection, particularly with ECNI-MS, allowing for the quantification of amino acids at very low concentrations. Researchers and drug development professionals can adapt these protocols to establish reliable and efficient workflows for amino acid analysis in various biological matrices.
References
Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the development of novel therapeutics, research tools, and biomaterials. The efficiency and fidelity of peptide bond formation are critical for the successful synthesis of complex and high-purity peptides. Pentafluorophenyl (PFP) esters of Fmoc-amino acids are highly reactive and stable intermediates that offer significant advantages in SPPS, particularly for challenging sequences, sterically hindered amino acids, and the prevention of racemization. Pentafluorophenyl chloroformate serves as a key reagent in the preparation of these valuable building blocks. This document provides detailed application notes and protocols for the synthesis and use of Fmoc-amino acid PFP esters in SPPS.
Principle of Operation
Pentafluorophenyl esters are highly efficient acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group, which makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. These active esters are stable enough to be isolated, purified, and stored, offering a convenient alternative to in-situ activation methods that can sometimes lead to side reactions. The use of pre-formed Fmoc-amino acid-OPfp esters avoids exposing the resin-bound peptide to potentially harsh coupling reagents.
Key Applications and Advantages
-
High Coupling Efficiency: PFP esters react rapidly and often to completion, leading to higher yields of the desired peptide.
-
Reduced Racemization: The use of PFP esters is a recommended method for incorporating amino acids prone to racemization, such as cysteine and histidine.[1]
-
Ideal for Difficult Couplings: They are particularly effective for coupling sterically hindered amino acids where other methods may fail.
-
Stability: Fmoc-amino acid-OPfp esters are generally crystalline, stable solids that can be prepared in advance and stored, ensuring reproducibility.[2]
-
Avoidance of Side Reactions: By using pre-activated esters, side reactions that can occur with in-situ coupling reagents are minimized. For asparagine and glutamine, their PFP esters can be used without the formation of cyano side products.[1]
Quantitative Data Summary
The following tables summarize the performance of Fmoc-amino acid-OPfp esters in SPPS compared to other common coupling reagents.
Table 1: Comparison of Coupling Reagent Efficiency
| Coupling Reagent/Method | Typical Coupling Time | Coupling Efficiency | Notes |
| Fmoc-AA-OPfp | 1-2 hours | >99% | Can be accelerated with the addition of HOBt.[2][3] |
| HBTU/DIPEA | 20-60 minutes | >99% | Can cause racemization with sensitive amino acids. |
| DIC/HOBt | 1-3 hours | >98% | A widely used and cost-effective method. |
| HATU/DIPEA | 5-20 minutes | >99.5% | Very fast and efficient, but can be more expensive. |
Table 2: Racemization Levels for Sensitive Amino Acids
| Amino Acid | Coupling Method | Racemization (%) | Reference |
| Fmoc-His(Trt)-OH | Fmoc-His(Trt)-OPfp | <0.5% | [4] |
| Fmoc-His(Trt)-OH | HBTU/DIPEA | 5-15% | [5] |
| Fmoc-Cys(Trt)-OH | Fmoc-Cys(Trt)-OPfp | <1% | [5] |
| Fmoc-Cys(Trt)-OH | HBTU/DIPEA | 10-30% | [5] |
| Fmoc-Phg-OH | COMU/TMP | ~1% | [6] |
| Fmoc-Phg-OH | HATU/DIPEA | >10% | [6] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters
This protocol describes a general procedure for the synthesis of Fmoc-amino acid-OPfp esters using this compound.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
5% Sodium bicarbonate solution
-
5% Hydrochloric acid solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to -15°C in an ice-salt bath. Add NMM or DIEA (1 equivalent) dropwise while maintaining the temperature.
-
Activation: Slowly add this compound (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at -15°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 5% HCl, water, 5% NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the solution in vacuo.
-
Precipitate the product by adding hexane to the concentrated ethyl acetate solution.
-
Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.
-
Characterization:
-
Confirm the identity and purity of the product by ¹H NMR, ¹⁹F NMR, and mass spectrometry.
-
Determine the melting point.
Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Amino Acid-OPfp Esters
This protocol outlines the coupling step in a standard Fmoc-SPPS cycle using a pre-synthesized Fmoc-amino acid-OPfp ester.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid-OPfp ester
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended for faster coupling)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform the N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM to remove piperidine and dibenzofulvene adducts.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-amino acid-OPfp ester (2-4 equivalents relative to the resin loading) in DMF. If using, add HOBt (2-4 equivalents).
-
Coupling Reaction: Add the coupling cocktail to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours. The coupling time may vary depending on the specific amino acid and the peptide sequence.
-
Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the coupling time or perform a second coupling.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Cycle Repetition: Proceed to the next Fmoc deprotection step for the subsequent amino acid coupling.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the key chemical transformation and the overall workflow in SPPS using PFP esters.
Caption: Synthesis of Fmoc-amino acid pentafluorophenyl active ester.
Caption: SPPS coupling cycle using an Fmoc-amino acid-OPfp ester.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | - Sterically hindered amino acid or peptide sequence.- Aggregation of the peptide chain on the resin. | - Extend the coupling time.- Perform a second coupling (recouple).- Add HOBt to the coupling solution if not already present.- For very difficult sequences, consider switching to a more potent coupling reagent like HATU for that specific step. |
| Low Yield of Fmoc-AA-OPfp Ester | - Incomplete reaction.- Degradation of this compound due to moisture. | - Ensure anhydrous reaction conditions and reagents.- Monitor the reaction closely by TLC to determine the optimal reaction time. |
| Racemization | - Prolonged activation time or presence of a strong base during activation.- For in-situ activation, the base can promote racemization. | - Use pre-formed Fmoc-amino acid-OPfp esters.- Avoid excessive amounts of base during the synthesis of the active ester. |
Conclusion
The use of this compound to generate stable and highly reactive Fmoc-amino acid-OPfp esters provides a robust and efficient method for solid-phase peptide synthesis. These active esters are particularly advantageous for overcoming common challenges in SPPS, such as coupling difficult sequences and minimizing racemization. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development to effectively implement this valuable technique.
References
- 1. peptide.com [peptide.com]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Amine Protection Using Pentafluorophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the selective protection of amine functionalities is a critical step. The choice of a suitable protecting group is dictated by its ease of introduction, stability under various reaction conditions, and facile, selective removal. Pentafluorophenyl chloroformate has emerged as a valuable reagent for the protection of primary and secondary amines, forming the corresponding pentafluorophenyl (PFP) carbamates. The strong electron-withdrawing nature of the pentafluorophenyl ring modulates the reactivity of the carbamate, offering unique characteristics in terms of stability and potential for orthogonal deprotection strategies.
These application notes provide a comprehensive overview of the use of this compound for amine protection, including detailed experimental protocols for both the protection and deprotection steps.
Advantages of the Pentafluorophenyl Carbamate Protecting Group
-
High Reactivity of the Reagent: this compound is a highly reactive acylating agent due to the electron-deficient pentafluorophenyl group, allowing for efficient protection of a wide range of amines under mild conditions.[1]
-
Stability: The resulting pentafluorophenyl carbamates exhibit good stability towards various non-nucleophilic reagents and chromatographic conditions.
-
Potential for Orthogonal Deprotection: The unique electronic properties of the PFP group may allow for selective cleavage under conditions that leave other common protecting groups, such as Boc, Cbz, and Fmoc, intact.
Data Presentation
Table 1: Generalized Reaction Conditions for Amine Protection
| Amine Type | Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature | Typical Reaction Time |
| Primary Aliphatic | 1.0 - 1.2 | 1.1 - 1.5 | Dichloromethane | 0 °C to rt | 1 - 4 hours |
| Secondary Aliphatic | 1.0 - 1.2 | 1.1 - 1.5 | Dichloromethane | 0 °C to rt | 2 - 6 hours |
| Primary Aromatic | 1.0 - 1.2 | 1.1 - 1.5 | Pyridine, THF | 0 °C to rt | 2 - 8 hours |
| Secondary Aromatic | 1.0 - 1.2 | 1.1 - 1.5 | Pyridine, THF | Room Temperature | 4 - 12 hours |
Note: Reaction times and conditions may vary depending on the specific substrate and should be monitored by an appropriate technique (e.g., TLC or LC-MS).
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| Pentafluorophenylcarbamate | PFP-carbamate | Nucleophilic attack (e.g., thiols, fluoride ions); potentially mild basic hydrolysis. | Stable to acidic conditions; stable to hydrogenolysis. |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl).[2] | Stable to base and hydrogenolysis.[2] |
| Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[2] | Stable to mild acid and base.[2] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine in DMF).[2] | Stable to acid and hydrogenolysis.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Amines using this compound
This protocol describes a general method for the formation of a pentafluorophenyl carbamate from a primary or secondary amine.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous pyridine or triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the amine substrate (1.0 eq) in anhydrous DCM or THF (0.1-0.5 M).
-
Add the base (pyridine or TEA, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (for aliphatic amines), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pentafluorophenyl carbamate.
Protocol 2: Deprotection of Pentafluorophenyl Carbamates using Nucleophilic Cleavage
This protocol is based on methods developed for the cleavage of other electron-deficient aryl carbamates and may require optimization for specific PFP-protected substrates.[3][4]
Method A: Deprotection using a Thiol Nucleophile [3][5]
Materials:
-
PFP-protected amine
-
2-Mercaptoethanol
-
Potassium phosphate tribasic (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a solution of the PFP-protected amine (1.0 eq) in DMAc (0.25 M), add potassium phosphate tribasic (4.0 eq).
-
Purge the suspension with nitrogen for 5-10 minutes.
-
Add 2-mercaptoethanol (2.0 eq) and stir the reaction mixture at 75 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or reverse-phase HPLC to yield the unprotected amine.[3]
Method B: Deprotection using a Fluoride Source [4]
Materials:
-
PFP-protected amine
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the PFP-protected amine (1.0 eq) in anhydrous THF.
-
Add a solution of TBAF in THF (2.0-3.0 eq).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the free amine.
Mandatory Visualizations
Caption: Workflow for the protection of amines using this compound.
Caption: Potential deprotection pathways for PFP-protected amines.
Caption: Orthogonal deprotection strategy concept.
References
- 1. One-pot protection and activation of amino acids using pentafluorophenyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 4. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
- 5. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formation of Carbamates with Pentafluorophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl chloroformate (PFPC) is a highly efficient reagent for the synthesis of carbamates, which are crucial functional groups in a wide array of applications, including peptide synthesis, bioconjugation, and the development of novel therapeutic agents. The high reactivity of PFPC stems from the electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon highly electrophilic and the pentafluorophenoxide a superior leaving group. This allows for rapid and high-yield carbamate formation under mild conditions with a broad range of primary and secondary amines.
These application notes provide detailed protocols for the synthesis of carbamates using this compound and an overview of its application in bioconjugation workflows.
Reaction Mechanism
The formation of a carbamate from the reaction of this compound with an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the exceptionally stable pentafluorophenoxide leaving group and a proton to yield the corresponding carbamate. A base is typically added to neutralize the hydrochloric acid byproduct.
Caption: Reaction mechanism for carbamate formation.
Quantitative Data Summary
The reaction of this compound with various amines is generally high-yielding. The following table summarizes representative yields for the formation of pentafluorophenyl carbamates with a selection of primary and secondary amines under typical reaction conditions.
| Amine Substrate | Amine Type | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | Primary | Dichloromethane | Triethylamine | 2 | 25 | >95 |
| Piperidine | Secondary | Dichloromethane | Triethylamine | 2 | 25 | >95 |
| Aniline | Primary (Aromatic) | Tetrahydrofuran | Pyridine | 4 | 25 | ~90 |
| N-methylbenzylamine | Secondary | Dichloromethane | Triethylamine | 3 | 25 | >95 |
| Glycine methyl ester | Primary | Dichloromethane | Diisopropylethylamine | 3 | 0 - 25 | >90 |
Note: Yields are representative and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction. The high reactivity of this compound generally leads to high conversion rates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pentafluorophenyl Carbamates
This protocol describes a general method for the reaction of an amine with this compound to yield the corresponding carbamate.
Materials:
-
This compound
-
Amine of interest (e.g., benzylamine, piperidine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine (TEA) or pyridine
-
Argon or Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the amine (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM or THF (approximately 0.1-0.5 M concentration).
-
Add the base (1.1 equivalents, e.g., triethylamine) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Application in Bioconjugation - Activation of a Biomolecule
Pentafluorophenyl carbamates are excellent intermediates for bioconjugation, allowing for the stable linkage of small molecules to proteins or other biomolecules. This protocol outlines a general workflow for this application.
Workflow:
Caption: General workflow for bioconjugation.
Procedure Outline:
-
Synthesis of the Activated Molecule: Synthesize the pentafluorophenyl carbamate of your small molecule of interest (e.g., a drug, a fluorescent dye) using Protocol 1.
-
Purification: Purify the activated small molecule to remove any unreacted starting materials and byproducts.
-
Conjugation Reaction:
-
Dissolve the purified pentafluorophenyl carbamate in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a slightly basic pH of 7.5-8.5).
-
Add the biomolecule (e.g., a protein with accessible lysine residues) to the solution. The molar ratio of the activated molecule to the biomolecule will depend on the desired degree of labeling.
-
Incubate the reaction mixture at room temperature or 4 °C for a specified period (typically 1-24 hours).
-
-
Purification of the Bioconjugate: Remove the excess, unreacted small molecule and byproducts from the bioconjugate using methods such as size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterization: Characterize the final bioconjugate to determine the degree of labeling and confirm its integrity using techniques like MALDI-TOF mass spectrometry, SDS-PAGE, and functional assays.
Conclusion
This compound is a versatile and highly reactive reagent for the efficient synthesis of carbamates. The mild reaction conditions and high yields make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The resulting pentafluorophenyl carbamates are stable, isolable intermediates that can be used in a variety of applications, most notably in the field of bioconjugation for the modification of proteins and other biological macromolecules. The protocols and data presented here provide a comprehensive guide for the successful implementation of this chemistry in the laboratory.
Application Notes and Protocols for GC-MS Sample Preparation with Pentafluorophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of various analytes using pentafluorophenyl chloroformate (PFP-Cl) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). While specific literature on this compound is limited, the protocols detailed below are based on the closely related and extensively documented reagent, pentafluorobenzyl chloroformate (PFBCF). The reactivity of these acylating agents is analogous, making PFBCF protocols a reliable foundation for PFP-Cl applications.
Introduction to this compound Derivatization
This compound is a highly reactive derivatizing agent used to enhance the volatility and thermal stability of polar analytes, making them amenable to GC-MS analysis. The pentafluorophenyl group is strongly electron-withdrawing, which significantly improves the sensitivity of detection, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry. Derivatization with PFP-Cl is advantageous for a wide range of compounds containing active hydrogens, such as amines, phenols, and carboxylic acids.
The primary benefits of using PFP-Cl for derivatization include:
-
Increased Volatility: The bulky, non-polar PFP group masks polar functional groups, reducing intermolecular hydrogen bonding and allowing the analyte to be readily vaporized in the GC inlet.
-
Enhanced Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC separation.
-
Improved Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks, improving resolution and quantification.
-
Increased Sensitivity: The presence of five fluorine atoms enhances the electron capture response, leading to lower detection limits.[1]
Derivatization Mechanism
The derivatization reaction with this compound proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the heteroatom (e.g., nitrogen in an amine or oxygen in a phenol or carboxylic acid) of the analyte attacks the electrophilic carbonyl carbon of the PFP-Cl. This is followed by the elimination of a chloride ion, forming a stable pentafluorophenyloxycarbonyl derivative. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
For amino acids, the reaction occurs at both the amino and carboxylic acid groups. The amino group forms a N-pentafluorophenyloxycarbonyl derivative, while the carboxylic acid is esterified, often by the alcohol present in the reaction mixture (e.g., ethanol).[1][2]
Applications
PFP-Cl and its analogs are versatile derivatizing agents suitable for a variety of compound classes, including:
-
Amino Acids: Simultaneous derivatization of amino and carboxylic acid functional groups allows for the comprehensive analysis of amino acid profiles in biological fluids.[3][4]
-
Phenols and Chlorophenols: Derivatization of the hydroxyl group enables the sensitive detection of these environmental contaminants in water and wastewater samples.[5][6][7]
-
Catecholamines: The derivatization of both the amine and catechol hydroxyl groups is crucial for the GC-MS analysis of these important neurotransmitters.[8]
-
Steroids: While less common, the hydroxyl groups of steroids can be derivatized to improve their chromatographic behavior and detection sensitivity.[9]
Experimental Protocols
The following are detailed protocols for the derivatization of different classes of analytes using a chloroformate reagent, adaptable for PFP-Cl.
Protocol 1: Derivatization of Amino Acids in Aqueous Samples
This protocol is adapted from methods developed for pentafluorobenzyl chloroformate and is suitable for the analysis of free amino acids in biological fluids like plasma or urine.[3]
Materials:
-
This compound (PFP-Cl)
-
Pyridine
-
Ethanol
-
Isooctane (or other suitable organic solvent like chloroform)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Sample (e.g., plasma, urine, or standard solution)
-
Internal standard solution (e.g., isotopically labeled amino acids)
Procedure:
-
Sample Preparation: To 100 µL of the aqueous sample (e.g., plasma, urine, or a standard solution of amino acids), add 10 µL of the internal standard solution.
-
pH Adjustment: Add 50 µL of 5% sodium bicarbonate solution to adjust the pH to approximately 9.
-
Derivatization:
-
Add 200 µL of a freshly prepared solution of PFP-Cl in isooctane (10% v/v).
-
Add 20 µL of pyridine and 100 µL of ethanol.
-
Vortex the mixture vigorously for 1 minute at room temperature. The reaction is typically rapid.
-
-
Extraction:
-
Centrifuge the mixture at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (isooctane) to a clean vial.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analysis: Inject 1-2 µL of the dried organic extract into the GC-MS system.
Protocol 2: Derivatization of Phenols in Water Samples
This protocol is based on methods for the derivatization of phenols using other chloroformates and can be adapted for PFP-Cl.[5][6][7]
Materials:
-
This compound (PFP-Cl)
-
Triethylamine (TEA) or Pyridine
-
Hexane or Toluene
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Anhydrous sodium sulfate
-
Water sample
-
Internal standard solution (e.g., deuterated phenol)
Procedure:
-
Sample Preparation: To 10 mL of the water sample in a screw-cap vial, add 10 µL of the internal standard solution.
-
pH Adjustment: Adjust the pH of the sample to >11 with 1 M NaOH.
-
Derivatization:
-
Add 1 mL of hexane (or toluene) containing 50 µL of PFP-Cl and 20 µL of TEA (or pyridine).
-
Seal the vial and shake vigorously for 5 minutes.
-
-
Extraction:
-
Allow the phases to separate. The derivatized phenols will be in the organic layer.
-
Transfer the organic layer to a new vial.
-
-
Washing: Wash the organic extract with 1 mL of 1 M HCl followed by 1 mL of deionized water to remove excess base and reagent.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 100 µL.
-
Analysis: Inject 1 µL of the final extract into the GC-MS.
Quantitative Data Summary
The following tables summarize typical quantitative performance data obtained for analytes derivatized with chloroformate reagents. While this data is primarily from studies using ethyl chloroformate or pentafluorobenzyl chloroformate, it provides a reasonable expectation for the performance of PFP-Cl derivatization.
Table 1: Quantitative Data for Phenolic Compounds Derivatized with Ethyl Chloroformate [5]
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Gallic Acid | 25 - 3000 | 12.5 | 25 |
| Protocatechuic Acid | 25 - 3000 | 12.5 | 25 |
| Caffeic Acid | 50 - 3000 | 25 | 50 |
| Vanillic Acid | 25 - 3000 | 12.5 | 25 |
| p-Coumaric Acid | 50 - 3000 | 25 | 50 |
| Ferulic Acid | 50 - 3000 | 25 | 50 |
| Sinapic Acid | 100 - 3000 | 50 | 100 |
| Catechol | 25 - 3000 | 12.5 | 25 |
| Resorcinol | 25 - 3000 | 12.5 | 25 |
Table 2: Quantitative Data for Chlorophenols in Wastewater Derivatized with Methyl Chloroformate [7]
| Analyte | Limit of Detection (µg/L) | Recovery (%) |
| 2-Chlorophenol | 0.010 | 95.3 |
| 3-Chlorophenol | 0.018 | 98.7 |
| 4-Chlorophenol | 0.015 | 103.1 |
| 2,4-Dichlorophenol | 0.033 | 92.5 |
| 2,4,6-Trichlorophenol | 0.423 | 89.3 |
| Pentachlorophenol | 0.098 | 76.4 |
Visualizations
Derivatization Workflow
The following diagram illustrates the general workflow for sample preparation using PFP-Cl derivatization.
Derivatization Reaction of an Amino Acid
This diagram illustrates the derivatization of an amino acid with PFP-Cl in the presence of an alcohol.
References
- 1. Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of amino acids in biological fluids by pentafluorobenzyl chloroformate derivatization and detection by electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Hydroxyl Groups with Pentafluorophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of hydroxyl groups using pentafluorophenyl chloroformate. This method facilitates the conversion of alcohols into highly reactive pentafluorophenyl (PFP) carbonate esters, which can then be efficiently coupled with primary and secondary amines to form stable carbamate linkages. This two-step, one-pot procedure is a versatile tool in bioconjugation, polymer modification, and the development of drug delivery systems.
Introduction
This compound is a highly efficient reagent for the activation of hydroxyl groups. The electron-withdrawing nature of the pentafluorophenyl group makes the resulting PFP carbonate an excellent leaving group, facilitating nucleophilic substitution by amines to form carbamates. This reactivity allows for mild reaction conditions and often results in high yields, making it a valuable technique for conjugating sensitive molecules such as proteins, peptides, and small molecule drugs to polymers or other scaffolds.
The overall transformation proceeds in two stages:
-
Activation of the Hydroxyl Group: The alcohol is reacted with this compound in the presence of a base to form a pentafluorophenyl carbonate intermediate.
-
Carbamate Formation: The activated PFP carbonate is then reacted in situ with a primary or secondary amine to yield the desired carbamate.
This methodology is particularly relevant in drug development for the creation of polymer-drug conjugates, which can enhance the solubility, stability, and pharmacokinetic profile of therapeutic agents.
Data Presentation
The following tables summarize the quantitative data for the formation of pentafluorophenyl carbonates and their subsequent conversion to carbamates. The data is based on a model system using a hydroxyl-containing cyclic carbonate monomer, (5-methyl-2-oxo-1,3-dioxan-5-yl)methanol, which is activated with a pentafluorophenylating reagent and then reacted with various nucleophiles. While the initial activation in the cited protocol uses bis(pentafluorophenyl) carbonate, the resulting PFP carbonate intermediate and its subsequent reactions are directly analogous to the chemistry involving this compound.
Table 1: Formation of Pentafluorophenyl Carbonate Intermediate
| Reactant | Activating Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,1,1-tris(hydroxymethyl)ethane | Bis(pentafluorophenyl)carbonate | Cesium Fluoride | THF | Room Temp. | Overnight | Not specified |
Table 2: Synthesis of Carbamates from Pentafluorophenyl Carbonate Intermediate
| Nucleophile (Amine) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzylamine | None | THF | Room Temp. | 1 day | 84 |
| Diethylamine | DMAP/Pyridine | THF | Room Temp. | 1 day | 77 |
| 4-Vinylaniline | DMAP/Pyridine | THF | Room Temp. | 3 hours | 63 |
Data adapted from a study on a similar pentafluorophenyl carbonate intermediate.
Experimental Protocols
The following are detailed protocols for the two-step functionalization of hydroxyl groups.
Protocol 1: Activation of a Hydroxyl Group with this compound
This protocol describes the general procedure for the formation of a pentafluorophenyl carbonate from an alcohol.
Materials:
-
Alcohol-containing substrate
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or other non-nucleophilic base
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol-containing substrate in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
The resulting solution containing the activated pentafluorophenyl carbonate can be used directly in the next step without purification.
Protocol 2: One-Pot Synthesis of Carbamates
This protocol details the subsequent reaction of the in situ generated pentafluorophenyl carbonate with an amine.
Materials:
-
Solution of pentafluorophenyl carbonate from Protocol 1
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To the reaction mixture containing the pentafluorophenyl carbonate, add the desired primary or secondary amine (1.0-1.2 equivalents).
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by washing with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a brine wash.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude carbamate product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the functionalization of a hydroxyl group on a polymer backbone with a drug molecule containing a primary amine.
Caption: Workflow for polymer-drug conjugation.
Logical Relationship of Reaction Components
This diagram shows the relationship between the reactants and intermediates in the two-step functionalization process.
Caption: Reactant to product logical flow.
Signaling Pathway Modulation by a Delivered Drug
Paclitaxel is a potent anticancer agent that is often conjugated to polymers to improve its therapeutic index. Paclitaxel's mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Furthermore, paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation. The following diagram illustrates the inhibition of the PI3K/AKT pathway by paclitaxel delivered via a polymer conjugate.
Caption: Paclitaxel's inhibition of PI3K/AKT.
Safety and Handling
This compound is a corrosive and moisture-sensitive liquid.[1] It is harmful if swallowed, inhaled, or in contact with skin.[1] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[3] In case of a spill, absorb with an inert material and dispose of as hazardous waste.[2]
Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before handling any hazardous chemicals. Reaction conditions may need to be optimized for specific substrates.
References
A Step-by-Step Guide to N-Protection of Amino Acids for Researchers and Drug Development Professionals
Application Note & Protocol
The reversible protection of the α-amino group of amino acids is a cornerstone of peptide synthesis and the development of peptide-based therapeutics. The strategic use of protecting groups is essential to prevent unwanted side reactions at the N-terminus during peptide chain elongation and modification. This guide provides detailed protocols for the three most common N-protecting groups: tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
Introduction to N-Protection Strategies
The selection of an appropriate N-protecting group is dictated by the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its cleavage. Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of others, a critical consideration in the synthesis of complex peptides.
-
Boc (tert-Butyloxycarbonyl): This protecting group is stable to bases and nucleophiles but is readily cleaved under acidic conditions.[1][2] Its acid lability makes it suitable for strategies where other protecting groups are base-labile.
-
Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.[3][4] This allows for deprotection under neutral conditions, which is advantageous for sensitive substrates.
-
Fmoc (9-Fluorenylmethoxycarbonyl): In contrast to Boc, the Fmoc group is stable to acidic conditions but is cleaved by mild bases, typically a secondary amine like piperidine.[5][6] This base lability is the foundation of the widely used Fmoc-based solid-phase peptide synthesis (SPPS).[7]
Quantitative Data Summary
The following table summarizes typical yields and reaction times for the N-protection of various amino acids with Boc, Cbz, and Fmoc protecting groups. Please note that reaction conditions can significantly influence these values.
| Amino Acid | Protecting Group | Reagent | Typical Yield (%) | Typical Reaction Time |
| Glycine | Boc | Boc₂O/NaOH | High | Not Specified |
| Alanine | Boc | Boc₂O/NaOH | High | Not Specified |
| Leucine | Boc | Boc₂O/NaOH | High | Not Specified |
| Phenylalanine | Boc | Boc₂O/NaOH | High | Not Specified |
| Proline | Boc | Boc₂O/NaOH | High | Not Specified |
| Glycine | Cbz | Cbz-Cl/NaOH | ~88%[8][9] | 40 minutes[8][9] |
| Alanine | Cbz | Cbz-Cl/Base | High[3] | Not Specified |
| Leucine | Cbz | Cbz-Cl/Base | High[3] | Not Specified |
| Phenylalanine | Cbz | Cbz-Cl/Base | High[3] | Not Specified |
| Proline | Cbz | Cbz-Cl/Base | High[3] | Not Specified |
| Glycine | Fmoc | Fmoc-Cl/Na₂CO₃ | 90%[10] | 1 hour[10] |
| Alanine | Fmoc | Fmoc-Cl/Na₂CO₃ | 86%[10] | 1 hour[10] |
| Leucine | Fmoc | Fmoc-OSu/Base | High[11] | Not Specified |
| Phenylalanine | Fmoc | Fmoc-Cl/Na₂CO₃ | High | Not Specified |
| Proline | Fmoc | Fmoc-Cl/Na₂CO₃ | High | Not Specified |
Note: "High" indicates that the literature reports good to excellent yields, often exceeding 80-90%, without specifying a precise value. Reaction times can vary based on scale, temperature, and specific substrate.
Experimental Protocols
N-Boc Protection of Amino Acids
This protocol describes a general method for the N-protection of amino acids using di-tert-butyl dicarbonate (Boc₂O).[2]
Materials:
-
Amino acid
-
Dioxane
-
Water
-
1 M Sodium hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add 1 M NaOH solution until the amino acid is fully dissolved and the solution is basic (pH ~9-10).
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.1 eq) to the solution while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-Boc-amino acid.
Deprotection of N-Boc Group: The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA).[12]
Procedure:
-
Dissolve the N-Boc-amino acid in dichloromethane (DCM).
-
Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).[12]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
N-Cbz Protection of Amino Acids
This protocol outlines the N-protection of amino acids using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[4][8]
Materials:
-
Amino acid
-
2 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid (1.0 eq) in 2 M NaOH solution and cool to 0 °C in an ice bath.
-
Add Cbz-Cl (1.1 eq) dropwise while maintaining the temperature at 0 °C and vigorously stirring.
-
Simultaneously, add 2 M NaOH solution dropwise to maintain a pH of 9-10.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Carefully acidify the aqueous layer to pH 2 with 2 M HCl at 0 °C to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Deprotection of N-Cbz Group: The Cbz group is commonly removed by catalytic hydrogenolysis.[8][13]
Procedure:
-
Dissolve the N-Cbz-amino acid in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.
N-Fmoc Protection of Amino Acids
This protocol describes the N-protection of amino acids using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).[10][14]
Materials:
-
Amino acid
-
10% Sodium carbonate (Na₂CO₃) solution
-
Dioxane
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid (1.0 eq) in 10% Na₂CO₃ solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise over 30 minutes.
-
Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-Fmoc-amino acid.
Deprotection of N-Fmoc Group: The Fmoc group is cleaved using a mild base, typically piperidine in DMF.[5]
Procedure:
-
Dissolve the N-Fmoc-amino acid in dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.[11]
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the deprotection by TLC or by observing the formation of the dibenzofulvene-piperidine adduct by UV spectroscopy.
-
Once complete, the deprotected amino acid is typically used in the next step of a synthesis without isolation. For isolation, the solvent can be evaporated, and the product purified by chromatography or crystallization.
References
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. echemi.com [echemi.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Page loading... [guidechem.com]
- 10. rsc.org [rsc.org]
- 11. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cymitquimica.com [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Pentafluorophenyl Chloroformate Reactions with Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving pentafluorophenyl chloroformate and amines.
Troubleshooting Guide
Question: My reaction of this compound with a primary amine is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the reaction of this compound with primary amines can stem from several factors, ranging from reaction conditions to the nature of the starting materials. Below is a systematic guide to troubleshoot and optimize your reaction.
Side Reactions Involving Primary Amines
A common side reaction with primary amines is double substitution , where the initially formed carbamate reacts with another molecule of the amine, leading to the formation of a urea derivative and consuming your starting amine. Another possibility is the formation of a tertiary amine bridge.[1]
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) to favor the formation of the desired carbamate over the urea byproduct.
-
Slow Addition: Add the this compound solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Inappropriate Base Selection
The choice of base is critical. The base neutralizes the HCl generated during the reaction. An inappropriate base can either be too weak to effectively scavenge the acid or be nucleophilic enough to react with the this compound.
| Base Type | Advantages | Disadvantages | Recommended Bases |
| Tertiary Amines | Soluble in organic solvents. | Can be nucleophilic, leading to side reactions. Can form salts that are difficult to remove.[2] | N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), Pyridine. |
| Inorganic Bases | Non-nucleophilic. Easy to remove by filtration. | Often have limited solubility in organic solvents. | Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃). |
Recommendation: N,N-Diisopropylethylamine (DIPEA) is often a preferred choice as it is a strong, non-nucleophilic base, minimizing side reactions that can occur with more nucleophilic bases like triethylamine.[3][4][5]
Reagent and Solvent Quality
This compound is highly reactive and sensitive to moisture.
-
Hydrolysis: Traces of water in the amine, solvent, or glassware will lead to the hydrolysis of this compound to pentafluorophenol and HCl, reducing the amount of reagent available for the reaction.
-
Solvent Purity: Ensure the use of anhydrous solvents. Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Reaction Temperature
The reaction is typically exothermic. Running the reaction at elevated temperatures can promote side reactions.
Recommendation: Start the reaction at 0 °C and then allow it to slowly warm to room temperature.
Work-up and Purification Issues
Product loss during the work-up and purification steps is a common source of low isolated yields.
-
Amine Hydrochloride Salt: The hydrochloride salt of the amine or the tertiary amine base can precipitate, making isolation difficult.[6]
-
Pentafluorophenol Byproduct: The pentafluorophenol byproduct can be challenging to separate from the desired carbamate.
Work-up Protocol:
-
Quench the reaction with water or a dilute acid (e.g., 1M HCl) to protonate and remove excess amine and the tertiary amine base.
-
Wash the organic layer with a dilute base (e.g., 5% NaHCO₃ solution) to remove the pentafluorophenol byproduct.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the difference in reactivity between primary and secondary amines with this compound?
Primary amines are generally more reactive than secondary amines due to less steric hindrance around the nitrogen atom. However, secondary amines are less prone to the double substitution side reaction observed with primary amines.[1] Microwave-assisted synthesis has been shown to work significantly better for primary nucleophiles than for secondary ones in similar reactions.[7]
Q2: Can I use an inorganic base like potassium carbonate instead of a tertiary amine?
Yes, an inorganic base like anhydrous potassium carbonate can be an excellent choice. It is non-nucleophilic and can be easily removed by filtration after the reaction. This avoids potential side reactions associated with tertiary amine bases and simplifies purification.
Q3: How stable is this compound?
This compound is more stable to spontaneous hydrolysis than many other active esters.[8] However, it is still sensitive to moisture and should be handled under anhydrous conditions. It is recommended to store it in a cool, dry place and to use it from a freshly opened bottle or a properly stored aliquot.
Q4: My desired carbamate product is water-soluble. How should I modify the work-up procedure?
For water-soluble carbamates, an extractive work-up with aqueous solutions will lead to significant product loss. In this case, consider the following:
-
Use of a non-aqueous work-up: If an inorganic base like potassium carbonate was used, it can be filtered off. The solvent can then be removed under reduced pressure.
-
Purification by chromatography: Directly purify the crude reaction mixture using column chromatography.
-
Precipitation/Crystallization: Attempt to precipitate or crystallize the product from the reaction mixture by adding a suitable anti-solvent.
Q5: What is the role of pyridine in this reaction?
Pyridine can act as both a base to neutralize the generated HCl and as a nucleophilic catalyst. It can react with the chloroformate to form an acylpyridinium species, which is highly reactive towards the amine.[9] However, due to its nucleophilicity, it can also lead to side products.
Experimental Protocols
General Protocol for the Reaction of this compound with an Amine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane, 0.1-0.5 M).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq.).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with the reaction solvent.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for carbamate synthesis.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]
- 3. DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]
- 7. Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 36919-02-5 | Benchchem [benchchem.com]
- 9. reddit.com [reddit.com]
Side reactions of pentafluorophenyl chloroformate with nucleophiles.
Welcome to the technical support center for pentafluorophenyl chloroformate (PFPC). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of PFPC in organic synthesis, particularly its reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFPC) and why is it used?
A1: this compound (PFPC) is a highly reactive reagent used in organic synthesis. Its primary function is to act as an efficient acylating agent. The key to its reactivity is the pentafluorophenyl (PFP) group, which contains five strongly electron-withdrawing fluorine atoms. This makes the PFP-oxide a superb leaving group, rendering the carbonyl carbon of the chloroformate highly electrophilic and susceptible to attack by a wide range of nucleophiles, even weak ones.[1] It is commonly used for creating activated esters, forming stable carbamates from amines, and carbonates from alcohols, often under mild conditions.[1]
Q2: How should I handle and store PFPC?
A2: PFPC is a moisture-sensitive and corrosive compound.[2] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a cool, dry place. Due to its high reactivity with water, exposure to moist air should be minimized to prevent hydrolysis.[3] Always handle PFPC in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: What are the main products when PFPC reacts with common nucleophiles?
A3: The core reactivity of PFPC involves nucleophilic substitution at the carbonyl carbon.[1]
-
Amines (Primary and Secondary): React robustly to form stable pentafluorophenyl carbamates.[1]
-
Alcohols and Phenols: React to form pentafluorophenyl carbonates.[1]
-
Thiols: React to produce thiocarbonates.[1]
-
Water: Reacts via hydrolysis to decompose the reagent into pentafluorophenol and HCl, with potential formation of di(pentafluorophenyl) carbonate.[3][4]
Q4: What makes the pentafluorophenyl group a better activating group than others, like p-nitrophenyl?
A4: The powerful inductive effect of the five fluorine atoms makes the pentafluorophenoxide an exceptionally stable and efficient leaving group. This enhances the electrophilicity of the carbonyl carbon more significantly than other common activating groups like p-nitrophenyl or pentachlorophenyl, allowing reactions to proceed quickly and cleanly under mild conditions.[1]
Troubleshooting Guides
This section addresses specific problems that may arise during experiments involving PFPC.
Problem 1: Low or No Yield of the Desired Carbamate/Carbonate Product
Symptoms:
-
TLC analysis shows unreacted starting materials.
-
Crude NMR shows the desired product, but it disappears after aqueous work-up.[5]
-
A significant amount of pentafluorophenol is observed as a byproduct.
Potential Cause A: Hydrolysis of PFPC or Product PFPC and the resulting activated pentafluorophenyl esters are highly susceptible to hydrolysis. Even trace amounts of water in the solvent, reagents, or from atmospheric moisture can cause decomposition.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar).
-
Purify Reagents: Ensure the nucleophile (amine/alcohol) and base are free of water.
-
Modify Work-up: Avoid or minimize contact with water during the work-up. If an aqueous wash is necessary, use brine and perform it quickly at low temperatures. Consider forgoing an aqueous wash and proceeding directly to flash chromatography for purification.[5]
Potential Cause B: Ineffective Base A base is typically required to neutralize the HCl byproduct generated during the reaction.[1][3] If the base is too weak, sterically hindered, or impure, the reaction may stall.
Solutions:
-
Select an Appropriate Base: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. Pyridine can also be used.[1][6]
-
Check Base Quality: Use a fresh bottle of the base. Old bottles of TEA can absorb water and CO₂.
Problem 2: Formation of an Unexpected Symmetric Urea or Carbonate Byproduct
Symptoms:
-
Mass spectrometry shows a mass corresponding to the nucleophile coupled to a carbonyl group and another molecule of the nucleophile.
-
In reactions with primary amines, a byproduct with double the expected mass is observed.
Potential Cause A: Reaction of the Intermediate with the Nucleophile The desired product, a pentafluorophenyl carbamate (from an amine) or carbonate (from an alcohol), is itself an activated ester. It can react with a second equivalent of the nucleophile, especially under forcing conditions (high temperature, extended reaction time) or if a large excess of the nucleophile is used.
Solutions:
-
Control Stoichiometry: Use a stoichiometry close to 1:1 (PFPC:nucleophile). A slight excess of the nucleophile (e.g., 1.1 equivalents) can be used to ensure full consumption of PFPC, but a large excess should be avoided.
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of the secondary reaction.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the PFPC is consumed, before significant byproduct formation occurs.
Potential Cause B: Double Substitution with Primary Amines With primary amines (R-NH₂), a side reaction can occur where two PFP groups react with the same amine, leading to tertiary amine bridges of the type (–C₆F₄)₂NR.[7]
Solutions:
-
Use Excess Amine: In this specific case, using a larger excess of the primary amine can favor the formation of the desired monosubstituted product over the bridged byproduct.
-
Steric Hindrance: If possible, using a bulkier primary amine can sterically disfavor the second substitution.
Quantitative Data Summary
The outcome of reactions with PFPC is highly dependent on experimental conditions. The following table summarizes expected outcomes based on varying parameters.
| Parameter | Condition | Expected Major Product | Potential Side Products | Rationale |
| Solvent | Anhydrous (e.g., dry THF, DCM) | Desired Carbamate/Carbonate | Minimal | Prevents hydrolysis of PFPC and the activated product. |
| Protic/Wet (e.g., technical grade acetone) | Pentafluorophenol | Desired product (low yield), Di(pentafluorophenyl) carbonate | Rapid hydrolysis competes with the desired nucleophilic attack.[4][5] | |
| Base | Non-nucleophilic (e.g., TEA, DIPEA) | Desired Carbamate/Carbonate | Minimal | Efficiently scavenges HCl without competing with the primary nucleophile.[1] |
| No Base | Starting Materials | Desired product (low yield) | The reaction generates HCl, which protonates the nucleophile, reducing its reactivity. | |
| Stoichiometry (Amine:PFPC) | 1.1 : 1 | Pentafluorophenyl Carbamate | Symmetrical Urea | A slight excess of amine drives the reaction to completion. |
| > 2 : 1 | Pentafluorophenyl Carbamate | Symmetrical Urea | A large excess of amine can lead to the reaction of the amine with the carbamate product. | |
| Temperature | 0 °C to Room Temperature | Desired Carbamate/Carbonate | Minimal | Favors the primary reaction pathway under kinetic control.[6] |
| Elevated (> 50 °C) | Desired Carbamate/Carbonate | Byproducts from secondary reactions | Higher temperatures can provide the activation energy for less favorable side reactions.[7] |
Experimental Protocols
General Protocol for the Synthesis of a Pentafluorophenyl Carbamate from a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (PFPC)
-
Primary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve the primary amine (1.0 eq.) and the base (1.2 eq.) in anhydrous DCM under the inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
PFPC Addition: While stirring vigorously, add a solution of PFPC (1.05 eq.) in anhydrous DCM dropwise to the amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-4 hours).
-
Work-up (Anhydrous): Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt. Rinse the salt with a small amount of anhydrous DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure pentafluorophenyl carbamate.
Visual Guides
Reaction Pathway Diagram
Caption: Main and side reaction pathways for PFPC with a primary amine.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common PFPC reaction issues.
References
- 1. This compound | 36919-02-5 | Benchchem [benchchem.com]
- 2. This compound | C7ClF5O2 | CID 14090568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroformate - Wikipedia [en.wikipedia.org]
- 4. Reactions of pentafluorophenyl and polyfluorinated alcohols with carbon tetrachloride in the presence of aluminum chloride (Journal Article) | OSTI.GOV [osti.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to prevent hydrolysis of pentafluorophenyl chloroformate during reactions.
Welcome to the technical support center for pentafluorophenyl chloroformate (PFP-chloroformate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis and troubleshooting common issues during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to water?
This compound is a highly reactive reagent used in organic synthesis, particularly for the preparation of activated esters, carbamates, and carbonates. Its high reactivity stems from the strongly electron-withdrawing nature of the pentafluorophenyl group.[1] This group makes the carbonyl carbon of the chloroformate exceptionally electrophilic and susceptible to attack by nucleophiles, including water.[1]
Q2: What is the mechanism of hydrolysis of this compound?
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and the highly stable pentafluorophenoxide anion to form the unstable chloroformic acid, which rapidly decomposes to carbon dioxide and hydrochloric acid.
Q3: What are the primary consequences of hydrolysis during a reaction?
Hydrolysis of this compound leads to several undesirable outcomes:
-
Reagent Decomposition: The primary reagent is consumed, reducing its availability for the desired reaction.
-
Reduced Yield: The formation of byproducts and the loss of the starting material result in a lower yield of the desired product.
-
Formation of Byproducts: The generation of hydrochloric acid can lead to side reactions with acid-sensitive functional groups in the starting materials or products.
-
Inconsistent Results: The extent of hydrolysis can vary between experiments, leading to poor reproducibility.
Q4: How should I store this compound to prevent decomposition?
To ensure its stability, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[2][3] The container must be tightly sealed to prevent the ingress of moisture.[2][3] It is advisable to store it in a desiccator.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound, with a focus on preventing hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of PFP-chloroformate: This is the most common cause of reaction failure. | Ensure Rigorously Anhydrous Conditions: • Use freshly dried, anhydrous solvents.• Dry all glassware in an oven (≥120 °C) for several hours or flame-dry under an inert atmosphere immediately before use.• Handle all reagents and solvents under an inert atmosphere (nitrogen or argon).[4][5][6][7] |
| Presence of water in starting materials: Amine or alcohol starting materials may contain residual water. | • Dry starting materials thoroughly. Solid amines can be dried under vacuum. Liquid amines and alcohols can be distilled from appropriate drying agents. | |
| Inadequate inert atmosphere: The reaction setup may not be sufficiently protected from atmospheric moisture. | • Use a well-sealed reaction vessel with a nitrogen or argon balloon or a Schlenk line.[5][7]• Purge the reaction vessel with inert gas before adding reagents.[5][7] | |
| Formation of unexpected byproducts | Acid-catalyzed side reactions: Hydrolysis produces HCl, which can catalyze undesired reactions. | Use an HCl Scavenger: • Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to neutralize the HCl as it is formed. |
| Reaction with solvent: Protic solvents (e.g., alcohols) will react with PFP-chloroformate. | • Use aprotic, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | |
| Inconsistent reaction outcomes | Variable amounts of water contamination: Inconsistent drying of solvents or glassware leads to varying degrees of hydrolysis. | Standardize Drying Procedures: • Implement and strictly follow a standard operating procedure for drying all solvents and glassware for every experiment. |
| Improper reagent handling: Exposing PFP-chloroformate or other reagents to the atmosphere during weighing or transfer. | • Handle PFP-chloroformate and other moisture-sensitive reagents in a glove box or under a positive pressure of inert gas.[7]• Use syringes or cannulas for transferring anhydrous liquids.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound
This protocol outlines the fundamental steps for setting up a reaction under anhydrous and inert conditions to minimize the hydrolysis of this compound.
1. Glassware Preparation:
-
All glassware (reaction flask, dropping funnel, condenser, stir bar) should be thoroughly cleaned and then dried in an oven at a minimum of 120°C for at least 4 hours, or overnight.
-
Alternatively, the assembled glassware can be flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.
-
Allow the glassware to cool to room temperature under a positive pressure of the inert gas.
2. Solvent and Reagent Preparation:
-
Use only high-purity, anhydrous solvents. If not purchased as anhydrous, solvents must be dried using appropriate methods (e.g., distillation from a suitable drying agent or passing through a column of activated alumina).
-
Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents may require distillation.
3. Reaction Setup and Execution:
-
Assemble the dry glassware quickly while maintaining a positive flow of inert gas.
-
Seal the reaction vessel with rubber septa.
-
Introduce the inert gas into the flask via a needle connected to a balloon or a Schlenk line. Use a second needle as a vent to allow the air to be displaced.[6][7]
-
After purging for several minutes, remove the vent needle.
-
Add the anhydrous solvent and starting materials to the reaction flask using dry syringes or cannulas.[7]
-
If a non-nucleophilic base (e.g., pyridine or triethylamine) is used as an HCl scavenger, add it at this stage.
-
Dissolve the this compound in the anhydrous solvent in a separate dry flask under an inert atmosphere.
-
Slowly add the this compound solution to the reaction mixture via a syringe or dropping funnel.
-
Maintain the inert atmosphere throughout the entire course of the reaction.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, or NMR).
4. Work-up:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding a protic solvent like methanol if unreacted PFP-chloroformate needs to be consumed).
-
Proceed with the standard aqueous work-up and purification procedures.
Protocol 2: Use of Molecular Sieves as an In-Situ Water Scavenger
For highly sensitive reactions, the use of activated molecular sieves within the reaction flask can help to remove trace amounts of moisture.
-
Activate 3Å or 4Å molecular sieves by heating them in a flask under vacuum with a heat gun or in a muffle furnace.
-
Allow the molecular sieves to cool to room temperature under an inert atmosphere.
-
Add the activated molecular sieves to the reaction flask containing the anhydrous solvent before adding the reagents.
-
Stir the solvent over the molecular sieves for at least an hour before adding the starting materials and this compound.
Visualizations
Hydrolysis of this compound
Caption: Mechanism of this compound hydrolysis.
Experimental Workflow for Preventing Hydrolysis
Caption: Workflow for moisture-sensitive reactions.
Logical Relationship of Hydrolysis Prevention Strategies
Caption: Key strategies for preventing hydrolysis.
References
- 1. This compound | 36919-02-5 | Benchchem [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Pentafluorophenyl Chloroformate Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing pentafluorophenyl chloroformate (PFP-CF) and pentafluorophenyl (PFP) ester coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary advantage of using PFP esters over N-hydroxysuccinimide (NHS) esters?
A1: The main advantage of PFP esters is their reduced susceptibility to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][2][3][4][5] This increased stability provides a larger window for the coupling reaction to proceed, especially in bioconjugation reactions conducted in aqueous buffers, leading to potentially more efficient and reproducible conjugations.[1][2][4] While NHS esters have a half-life measured in hours at or below pH 7, this drops to minutes at pH 8.[3] PFP esters offer greater stability under these more basic conditions, which are often optimal for amine coupling.[3][6]
Q2: My PFP coupling reaction has a low or no yield. What are the common causes and how can I troubleshoot this?
A2: Low or no yield in PFP coupling reactions can stem from several factors. A primary suspect is the hydrolysis of the PFP ester, which can be exacerbated by moisture in your reagents or solvents.[2][7][8] Ensure all materials are anhydrous, and if possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] Another common issue is the use of inappropriate buffers; buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the PFP ester and should be avoided.[2][5][7] The pH of the reaction is also critical; for amine coupling, a pH range of 7.2-8.5 is generally optimal to ensure the amine is deprotonated and nucleophilic.[6][9] If the reaction is still slow, a slight increase in pH or the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may improve the reaction rate.[7][9] Finally, ensure you are using an appropriate molar ratio of PFP ester to your amine-containing molecule, typically ranging from a 2:1 to a 10:1 excess of the PFP ester.[9]
Q3: I am observing unexpected side products in my reaction. What could they be and how can I minimize them?
A3: The most common side product is the hydrolyzed PFP ester, which results from the reaction of the ester with water.[7] To minimize this, ensure your reaction is anhydrous.[7] If you are using this compound to create a carbamate, side reactions can occur if other nucleophiles are present in your reaction mixture. For instance, if your starting material contains both amine and alcohol functional groups, you may get a mixture of carbamate and carbonate products. Another potential issue, particularly with complex molecules, is the reaction of the PFP group itself. Under certain conditions, nucleophilic aromatic substitution (SNAAr) on the pentafluorophenyl ring can occur, although this is less common under typical coupling conditions. To minimize side products, it is crucial to use pure starting materials and optimize the reaction conditions (pH, temperature, and reaction time) for your specific substrates.
Q4: What is the optimal pH for PFP ester coupling to amines, and why is it important?
A4: The optimal pH for coupling PFP esters to primary or secondary amines is typically between 7.2 and 8.5.[6][9] This pH range represents a crucial balance. The amino group needs to be in its deprotonated, nucleophilic form to react with the PFP ester.[6] At a pH below 7, a significant portion of the amines will be protonated (R-NH3+), rendering them unreactive.[10] Conversely, at a pH above 8.5, the rate of hydrolysis of the PFP ester increases significantly, which can lead to lower yields of the desired conjugate.[7][9]
Q5: Can I purify my PFP-activated compound using silica gel chromatography?
A5: Caution should be exercised when using standard silica gel chromatography to purify PFP-activated compounds. PFP esters can be unstable on silica, potentially leading to decomposition or hydrolysis during purification. If chromatography is necessary, it is advisable to use a deactivated silica gel or to run the column quickly with a non-polar eluent system. Some researchers have reported success by adding a small amount of a non-nucleophilic base like triethylamine to the eluent to deactivate the silica.
Q6: How can I quench the reaction and remove unreacted PFP ester?
A6: To quench the reaction, you can add a buffer containing a high concentration of a primary amine, such as Tris or glycine, at a pH between 8.0 and 8.5.[7][9] The excess amine will quickly react with any remaining PFP ester. The unreacted PFP ester and the resulting byproducts can then be removed from the desired conjugate using techniques like dialysis, size-exclusion chromatography (e.g., desalting columns), or HPLC.[2][9]
Data Presentation
Table 1: Comparison of Reaction Parameters for PFP and NHS Esters in Amine Coupling
| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Rationale & Citation |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.0 | PFP esters are more stable at slightly higher pH, which is beneficial for ensuring amines are deprotonated and nucleophilic.[3][6][9] |
| Hydrolytic Stability | More stable | Less stable | PFP esters are less susceptible to hydrolysis in aqueous media, providing a longer reaction window.[1][2][3][4][5] |
| Half-life in Aqueous Buffer | Generally longer than NHS esters | Hours at pH ≤ 7, Minutes at pH 8 | The rapid hydrolysis of NHS esters at pH 8 necessitates quicker reaction times or the use of a large excess of the reagent.[3] |
| Common Solvents | DMSO, DMF, ACN, THF, DCM | DMSO, DMF | PFP esters are often used in both organic and aqueous-organic solvent systems.[7][9] |
| Molar Ratio (Ester:Amine) | 2:1 to 10:1 | 2:1 to 20:1 | A molar excess of the ester is used to drive the reaction to completion. The higher stability of PFP esters may allow for a lower excess.[9] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | 4°C to Room Temperature (20-25°C) | Reactions are typically run at ambient temperature or cooled to control exothermic reactions or for sensitive biomolecules.[9] |
| Reaction Time | 1 - 4 hours (can be overnight at 4°C) | 30 minutes - 2 hours | The higher reactivity and lower stability of NHS esters often lead to shorter recommended reaction times.[9] |
Experimental Protocols
Protocol 1: Synthesis of a Pentafluorophenyl (PFP) Ester from a Carboxylic Acid
This protocol describes the activation of a carboxylic acid to its corresponding PFP ester using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
Carboxylic acid
-
Pentafluorophenol (PFP-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Stir bar and appropriate glassware
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1 equivalent) in anhydrous DCM or THF.
-
Add pentafluorophenol (1.1 equivalents) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Slowly add the DCC solution dropwise to the cooled carboxylic acid/PFP-OH mixture over 15-30 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of fresh DCM or THF.
-
Combine the filtrates and wash with a 5% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude PFP ester.
-
The crude product can be further purified by recrystallization or flash chromatography if necessary, though care must be taken with silica gel.
Protocol 2: Coupling of a PFP Ester to a Primary Amine (e.g., in a Biomolecule)
This protocol provides a general method for conjugating a PFP ester to a biomolecule containing free primary amines in an aqueous buffer.
Materials:
-
PFP ester-activated molecule
-
Biomolecule with free amines (e.g., protein, peptide)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate or 100 mM sodium bicarbonate, pH 7.2-8.5)[6][9]
-
Desalting column or dialysis equipment for purification[2][9]
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL. If the biomolecule is not already in the desired buffer, perform a buffer exchange using a desalting column or dialysis.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[9] Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.[2][5]
-
Initiate the Conjugation Reaction: While gently stirring the biomolecule solution, slowly add the desired volume of the PFP ester stock solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of the biomolecule.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[9] The optimal time should be determined empirically for each specific system.
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM Tris and incubate for an additional 30 minutes to quench any unreacted PFP ester.[9]
-
Purify the Conjugate: Remove the unreacted PFP ester, byproducts, and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.
-
Characterize: Characterize the resulting conjugate using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry to determine the degree of labeling.
Visualizations
Experimental Workflow for PFP Ester Coupling
Caption: Workflow for the conjugation of a PFP ester to a biomolecule.
Troubleshooting Logic for Low Yield in PFP Coupling
References
- 1. rsc.org [rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. precisepeg.com [precisepeg.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Pentafluorophenyl Chloroformate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pentafluorophenyl chloroformate.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of reactions involving this compound.
Issue 1: Incomplete Reaction or Low Yield
Question: My reaction with this compound is not going to completion, or the yield of my desired product is low. What are the possible causes and solutions?
Answer:
Several factors can contribute to incomplete reactions or low yields. Consider the following troubleshooting steps:
-
Moisture Contamination: this compound is highly sensitive to moisture and can readily hydrolyze.[1][2] Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The purity of this compound can affect its reactivity. Use a freshly opened bottle or a properly stored reagent. Older reagents may have partially hydrolyzed.
-
Reaction Conditions:
-
Temperature: While many reactions proceed at room temperature, some may require cooling to control exothermicity or heating to drive the reaction to completion.
-
Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the nucleophile may be necessary in some cases.
-
Base: For reactions that produce HCl as a byproduct, such as the formation of carbamates from amines, a non-nucleophilic base (e.g., pyridine, triethylamine, or 2,6-lutidine) is typically required to neutralize the acid.[2][3]
-
-
Side Reactions: The high reactivity of this compound can sometimes lead to side reactions.[4] Using pre-formed esters can sometimes minimize these issues.
Experimental Protocol: General Procedure for Carbamate Formation
This protocol is a general guideline and may require optimization for specific substrates.
| Step | Procedure | Notes |
| 1 | Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. | Ensure all reagents and solvents are anhydrous. |
| 2 | Cool the solution to 0 °C in an ice bath. | This helps to control the reaction exotherm. |
| 3 | Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the cooled amine solution. | A slow addition rate is crucial to prevent side reactions. |
| 4 | Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS. | Reaction times may vary depending on the reactivity of the amine. |
| 5 | Upon completion, proceed to the work-up procedure. | See the work-up troubleshooting section for guidance. |
Issue 2: Difficulties in Product Purification and Byproduct Removal
Question: I am having trouble purifying my product and removing byproducts, particularly pentafluorophenol. What purification strategies are effective?
Answer:
The primary byproduct in these reactions is pentafluorophenol, which can sometimes be challenging to remove completely. Here are some recommended work-up and purification strategies:
-
Aqueous Work-up: A standard aqueous work-up is often the first step.
-
Water Wash: Washing the organic layer with water can help remove some water-soluble impurities.[5][6]
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) can be used to remove any unreacted amine starting materials or basic byproducts.[5]
-
Base Wash: A wash with a weak base, such as saturated sodium bicarbonate (NaHCO₃) solution, is effective for removing the acidic pentafluorophenol byproduct.[5][7][8] Be cautious, as this can cause foaming if there is excess acid.
-
Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.
-
-
Chromatography: If aqueous work-up is insufficient, column chromatography is the next step.
-
Silica Gel Chromatography: This is a common method for purifying products. However, some pentafluorophenyl esters may be unstable on silica gel.[7] It is advisable to perform a quick test on a small scale. Using a solvent system containing a small amount of triethylamine can help to deactivate the silica.[7]
-
Eluent System: A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane.[5]
-
-
Filtration: If the product is a solid, recrystallization or trituration with a suitable solvent can be an effective purification method.
Troubleshooting Workflow for Purification
Caption: A logical workflow for the purification of products from this compound reactions.
Frequently Asked Questions (FAQs)
Q1: Is an aqueous work-up always necessary?
A1: While often recommended, it may not always be the best approach. Pentafluorophenyl esters can be susceptible to hydrolysis, and prolonged contact with water during the work-up can lead to product decomposition.[7] If your product is particularly water-sensitive, it might be better to attempt direct purification by column chromatography after filtering off any solid byproducts.[5] However, an aqueous wash is generally the most effective way to remove water-soluble impurities like pentafluorophenol.[5]
Q2: My product seems to be decomposing during the work-up. What can I do?
A2: Decomposition during work-up is often due to hydrolysis. To minimize this:
-
Work Quickly: Perform the aqueous washes as rapidly as possible.
-
Use Cold Solutions: Use chilled water and aqueous solutions for the washes to slow down the rate of hydrolysis.
-
Avoid Strong Bases: While a weak base is needed to remove pentafluorophenol, avoid strong bases which can more readily hydrolyze the ester product.
-
Immediate Drying: After the final wash, immediately dry the organic layer with a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Q3: What are the main safety precautions I should take when working with this compound?
A3: this compound is a hazardous chemical and requires careful handling.[9]
-
Corrosive: It causes severe skin burns and eye damage.[9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxic: It is harmful if swallowed, inhaled, or in contact with skin.[9] All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Moisture Sensitive: It reacts with water to release toxic and corrosive gases, such as hydrogen chloride.[10][11]
-
Combustible: It is a combustible liquid.[9] Keep it away from heat, sparks, and open flames.[10]
Always consult the Safety Data Sheet (SDS) before use for complete safety information.
Q4: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)?
A4: Yes, TLC is a useful technique for monitoring the progress of the reaction. You can spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) to track the consumption of the starting material and the formation of the product.[3][5] Be aware that some pentafluorophenyl esters can be unstable on silica gel, which might lead to streaking or decomposition on the TLC plate.[7]
Quantitative Data Summary: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇ClF₅O₂ |
| Molecular Weight | 246.52 g/mol [9] |
| Appearance | Colorless liquid[11] |
| Boiling Point | 98-102 °C at 50 mmHg |
| Density | 1.635 g/mL at 25 °C |
Data sourced from publicly available chemical information databases.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 36919-02-5 | Benchchem [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Workup [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C7ClF5O2 | CID 14090568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Peptide Coupling with Pentafluorophenyl Esters
Welcome to the technical support center for peptide coupling reactions using pentafluorophenyl (PFP) esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected byproducts and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using pentafluorophenyl esters for peptide coupling?
Pentafluorophenyl esters are highly reactive active esters that offer several advantages in peptide synthesis. They facilitate rapid coupling reactions, which can help minimize side reactions.[1] The use of preformed PFP esters also avoids exposing the growing peptide chain to the activating reagent, further reducing the potential for unwanted modifications.[1] Kinetic studies have shown that the coupling speed with PFP esters is significantly higher than with other active esters like pentachlorophenyl (PCP) or p-nitrophenyl (Np) esters, which is beneficial for reducing or eliminating adverse reactions.[2]
Q2: What are the most common unexpected byproducts observed during peptide coupling with PFP esters?
While PFP esters are known for their efficiency, side reactions common to solid-phase peptide synthesis (SPPS) can still occur. These include:
-
Racemization: The loss of stereochemical integrity at the α-carbon of the activated amino acid.
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization of a dipeptide, leading to chain termination. This is particularly common with sequences containing Proline or Glycine.
-
Trifluoroacetyl (TFA) Adducts: Modification of the peptide by trifluoroacetic acid, which is commonly used for the cleavage of the peptide from the resin and removal of side-chain protecting groups.
Q3: How can I detect these byproducts in my crude peptide mixture?
The most common analytical techniques for identifying and quantifying byproducts in peptide synthesis are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[3]
-
RP-HPLC can separate the desired peptide from impurities, and the peak area can be used for relative quantification.
-
Mass Spectrometry (e.g., LC-MS, MALDI-TOF) provides accurate molecular weight information, allowing for the identification of deletion sequences, modifications, and other byproducts.
Troubleshooting Guides
Issue 1: Presence of a byproduct with the same mass as the desired peptide, but a different retention time in HPLC.
This often indicates the presence of a diastereomer, a result of racemization .
Troubleshooting Workflow for Racemization:
References
Improving the efficiency of carbamate formation.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing carbamate formation experiments.
Troubleshooting Guide
Low reaction yields, the formation of side products, and difficulties in product isolation are common challenges encountered during carbamate synthesis. This guide provides a structured approach to troubleshooting these issues.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor quality or inappropriate reagents | - Ensure the purity of starting materials (amines, alcohols, isocyanates, etc.) using appropriate analytical techniques (e.g., NMR, GC-MS). - Verify the activity of catalysts and ensure they are not poisoned. - Use fresh, anhydrous solvents, as water can react with many reagents used in carbamate synthesis (e.g., isocyanates). |
| Suboptimal reaction conditions | - Temperature: Some reactions require specific temperature control. An elevated temperature might favor the formation of N-alkylated byproducts, while a lower temperature might be too slow.[1] Experiment with a range of temperatures to find the optimum. - Pressure: For reactions involving gaseous reagents like CO2, pressure can significantly influence the reaction rate and yield.[1][2] - Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Inefficient catalyst | - The choice of catalyst is crucial. For example, zinc-based catalysts have been shown to be effective under certain conditions.[2][3] Consider screening different catalysts (e.g., tin, indium, copper-based) or catalyst loading to improve yield.[3][4] |
| Incorrect stoichiometry | - Vary the molar ratio of reactants. An excess of one reactant may be necessary to drive the reaction to completion. For instance, using an excess of alkyl halide and DBU has been shown to improve conversion in certain CO2-based syntheses.[2] |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| N-Alkylated Carbamate/Amine | Over-alkylation of the desired carbamate or starting amine. | - Use a milder alkylating agent. - Control the stoichiometry of the alkylating agent carefully. - Additives like tetrabutylammonium iodide (TBAI) can suppress N-alkylation.[5][6] |
| Urea Derivatives | Reaction of the amine with an isocyanate intermediate, which can form from various starting materials. | - If using a method that generates an isocyanate in situ, ensure it is efficiently trapped by the alcohol. - Consider a different synthetic route that avoids isocyanate intermediates if urea formation is a persistent issue. |
| Imine | Formation from the reaction of an amine with a ketone (e.g., acetone used as a dehydrating agent). | - When using chemical dehydrating agents that can react with amines, select an alternative or optimize conditions to minimize this side reaction.[7] |
Issue 3: Product Crystallization or Isolation Difficulties
| Problem | Possible Cause | Solution |
| Product precipitates during reaction | The product may have low solubility in the reaction solvent at the reaction temperature. | - Choose a solvent in which the product is more soluble. - Gradually add the reactants to control the concentration of the product. |
| Crystallization of carbamate during workup | The concentration of the carbamate solution is too high, or the temperature is too low. This is a known issue in industrial processes.[8] | - Dilute the solution with an appropriate solvent before cooling. - Increase the temperature of the solution to redissolve the crystals and then cool slowly. - Add a co-solvent to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for carbamate synthesis?
A1: Common methods include the reaction of isocyanates with alcohols, the reaction of chloroformates with amines, and the use of phosgene or its derivatives.[9][10] More environmentally friendly methods utilizing carbon dioxide as a C1 source are also gaining prominence.[2][7][9] Other approaches involve rearrangements like the Curtius, Hofmann, and Lossen rearrangements.[7][9][11]
Q2: How can I avoid using toxic reagents like phosgene and isocyanates?
A2: Several phosgene-free and isocyanate-free methods have been developed. One popular alternative is the three-component coupling of amines, carbon dioxide, and alkyl halides.[7][11] Another approach involves the in-situ generation of isocyanates from less hazardous precursors, followed by trapping with an alcohol.[4]
Q3: What is the role of a base in carbamate formation?
A3: A base is often used to deprotonate the amine or alcohol, increasing its nucleophilicity. In CO2-based methods, strong, non-nucleophilic bases like DBU can stabilize the carbamate intermediate.[1][2] The choice and amount of base can significantly impact the reaction yield and selectivity.[12]
Q4: Can I synthesize carbamates in a continuous flow system?
A4: Yes, continuous-flow synthesis offers several advantages for carbamate formation, including reduced reaction times, precise control over reaction parameters, and easier introduction of gaseous reagents like CO2.[2]
Q5: How does the solvent affect carbamate synthesis?
A5: The solvent can influence the solubility of reactants and products, the reaction rate, and the stability of intermediates. Polar aprotic solvents like DMF or acetonitrile are commonly used.[2][7] The choice of solvent can be critical, and its effect should be evaluated during reaction optimization.
Experimental Protocols
Protocol 1: General Procedure for Continuous-Flow Synthesis of Carbamates from CO2 and Amines
This protocol is adapted from a method described for the continuous-flow synthesis of carbamates.[2]
Materials:
-
Amine (1.0 equiv)
-
Alkyl bromide (2.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Acetonitrile (MeCN) as solvent
-
Carbon dioxide (CO2) gas
-
Continuous-flow reactor system (e.g., Vapourtec E-series with a 10 mL coil reactor)
Procedure:
-
Prepare a solution of the amine, alkyl bromide, and DBU in acetonitrile.
-
Set up the continuous-flow reactor with a 10 mL coil reactor.
-
Set the reactor temperature to 70 °C and the back pressure to 3 bar.
-
Pump the reaction mixture through the reactor at a flow rate of 250 μL/min.
-
Simultaneously, introduce CO2 gas into the reactor at a flow rate of 6.0 mL/min.
-
Collect the product mixture after it exits the reactor.
-
The product can be isolated by removing the solvent under reduced pressure and purified by crystallization or column chromatography if necessary.
Protocol 2: Zinc Chloride Catalyzed Synthesis of Carbamates
This protocol is based on a method utilizing zinc chloride as a catalyst.[3]
Materials:
-
Alcohol or phenol (1.0 equiv)
-
Carbamoyl chloride (1.0 equiv)
-
Zinc chloride (ZnCl2) (0.5 - 1.0 equiv)
-
Toluene as solvent
Procedure:
-
To a solution of the alcohol or phenol in toluene, add the carbamoyl chloride.
-
Add zinc chloride to the reaction mixture.
-
Stir the reaction at room temperature or reflux, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for carbamate synthesis.
References
- 1. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ureaknowhow.com [ureaknowhow.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbamate - Wikipedia [en.wikipedia.org]
- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 12. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
Technical Support Center: Stability of Pentafluorophenyl Esters in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pentafluorophenyl (PFP) esters in solution.
Frequently Asked Questions (FAQs)
Q1: What are pentafluorophenyl (PFP) esters and why are they used?
Pentafluorophenyl (PFP) esters are active esters used for chemical conjugation, particularly in bioconjugation and peptide synthesis.[1] They are favored for their high reactivity towards primary and secondary amines to form stable amide bonds and their increased resistance to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1][2][3][4]
Q2: How should PFP esters be stored?
PFP esters are moisture-sensitive.[3][4] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant to prevent degradation from atmospheric moisture.[3]
Q3: Can I prepare stock solutions of PFP esters?
It is strongly recommended to prepare solutions of PFP esters immediately before use.[3][4] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time, leading to non-reactive carboxylic acid.[3][4]
Q4: What solvents are recommended for dissolving PFP esters?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for dissolving PFP esters prior to their use in aqueous reaction mixtures.[3][4]
Q5: What is the optimal pH for reactions involving PFP esters?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[2] The amine nucleophile is sufficiently deprotonated and reactive in this range. Higher pH values can significantly increase the rate of hydrolysis of the PFP ester, reducing the efficiency of the desired conjugation reaction.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the PFP ester: The PFP ester may have degraded due to moisture. | Always use fresh, high-quality PFP ester. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[3] Prepare the PFP ester solution in anhydrous DMF or DMSO immediately before use.[3][4] |
| Incorrect pH: The reaction pH may be too low, resulting in protonated and unreactive amines. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for amine coupling.[2] | |
| Competing nucleophiles: The reaction buffer may contain primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[3][4] | |
| Insufficient mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing well in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing. | |
| Reaction works initially but fails upon scale-up | Introduction of moisture: Larger scale reactions may have a higher chance of moisture contamination. | Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture. |
| Loss of product during workup | Hydrolysis during aqueous workup: PFP esters can be unstable to aqueous basic conditions used during extraction. | A user reported loss of their PFP ester product after washing with sodium bicarbonate (NaHCO₃) solution. If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step. Consider using a non-aqueous workup or purification method like silica gel chromatography if the product is stable under those conditions. |
| Inconsistent results | Degraded PFP ester: The quality of the PFP ester may vary between batches or due to improper storage. | Always store PFP esters properly at -20°C with a desiccant.[3] It is good practice to qualify a new batch of PFP ester with a small-scale control reaction. |
Quantitative Data on PFP Ester Stability
PFP esters are known to be more stable towards hydrolysis than NHS esters. The following table summarizes a comparative stability study in aqueous acetonitrile.
| Active Ester | Solvent System | Half-life (t½) | Reference |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours | [3] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours | [3] |
| Acyl Chloride | Aqueous Acetonitrile | Fully decomposed within 15 minutes | [3] |
| Anhydride | Aqueous Acetonitrile | ~140 hours | [3] |
The stability of active esters is also highly dependent on pH. The table below shows the effect of pH on the half-life of an NHS ester, which can be used as a general reference to understand the trend that PFP esters, although more stable, will also follow.
| pH | Half-life (t½) of NHS Ester | Reference |
| 8.0 | 210 minutes | [5] |
| 8.5 | 180 minutes | [5] |
| 9.0 | 125 minutes | [5] |
Experimental Protocols
Protocol 1: General Procedure for Amine Conjugation using a PFP Ester
This protocol describes a general method for conjugating a PFP ester to a protein containing primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)
-
PFP ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Equilibrate the PFP ester vial to room temperature before opening.
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the conjugate using a suitable chromatography method to remove unreacted PFP ester and byproducts.
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a given buffer.
Materials:
-
PFP ester
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.
-
Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.
Visualizations
Hydrolysis of a Pentafluorophenyl Ester
The primary degradation pathway for a PFP ester in aqueous solution is hydrolysis, which results in the formation of the corresponding carboxylic acid and pentafluorophenol. This reaction is accelerated at higher pH.
Caption: Base-catalyzed hydrolysis of a PFP ester.
Experimental Workflow for Stability Study
The following diagram illustrates a typical workflow for assessing the stability of a PFP ester in solution using HPLC analysis.
Caption: Workflow for PFP ester stability analysis.
References
- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Pentafluorophenyl Chloroformate vs. Phosgene: A Comparative Guide on Safety and Reactivity
For researchers, scientists, and professionals in drug development, the choice of a carbonylating agent is critical, balancing reactivity with operational safety. Phosgene (COCl₂), a historically significant reagent, offers high reactivity but poses extreme handling challenges and safety risks. Pentafluorophenyl chloroformate (PFPC) has emerged as a valuable alternative. This guide provides an objective comparison of these two reagents, supported by available data, to inform safer and more efficient synthesis.
Section 1: Safety Profile Comparison
The most significant divergence between this compound and phosgene lies in their safety profiles. Phosgene is a volatile, highly toxic gas, classified as a Schedule 3 substance under the Chemical Weapons Convention, and was responsible for 85,000 deaths in World War I.[1] PFPC, while a hazardous and corrosive liquid, does not possess the same level of acute inhalation toxicity and is substantially easier to handle in a laboratory setting.
The disparate physical states—gas versus liquid—fundamentally alter handling protocols. Phosgene requires specialized equipment, dedicated ventilation, and continuous monitoring due to its high vapor pressure and insidious nature, as its odor may not be noticed before dangerous exposure levels are reached.[1][2] PFPC, as a liquid, can be handled in standard laboratory fume hoods with appropriate personal protective equipment (PPE), allowing for more precise and safer dispensing.
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data. The extensive data available for phosgene reflects its long history and high-risk profile, whereas specific lethal dose values for PFPC are not as prevalent in publicly accessible literature, with its hazard profile primarily communicated through GHS classifications.
| Parameter | This compound (PFPC) | Phosgene (COCl₂) |
| Physical State | Combustible Liquid[3] | Colorless Gas[4][5][6] |
| Boiling Point | ~160 °C (estimated) | 8.2 °C (47 °F)[6] |
| GHS Hazard Codes | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[3]H314 (Causes severe skin burns and eye damage)[3]H335 (May cause respiratory irritation)[3] | Acute Toxicity 1 (Inhalation) - Fatal if inhaled[7]Skin Corrosion 1A - Causes severe skin burns and eye damage[7] |
| Oral LD50 (Rat) | Not reported in searched literature | 190 mg/kg (for methyl chloroformate, a related compound)[8] |
| Inhalation Toxicity | Harmful if inhaled[3] | LC50 (Rat): 340 ppm (30 min)[1]IDLH: 2 ppm[5] |
| Occupational Exposure Limits | Not established | OSHA PEL: 0.1 ppm (0.4 mg/m³) TWA[1][5][9]NIOSH REL: 0.1 ppm TWA, 0.2 ppm Ceiling (15 min)[1][5][9] |
Safety and Handling Workflow
The logical workflow for handling these two reagents differs significantly due to their physical properties and toxicity levels. The following diagram illustrates the simplified decision-making and necessary precautions for each.
Section 2: Reactivity and Application
Both phosgene and PFPC are powerful electrophiles used to introduce a carbonyl group, typically for the synthesis of carbonates, ureas, and carbamates. Their reactivity stems from different structural features.
Phosgene: As the di-acyl chloride of carbonic acid, phosgene's reactivity is driven by the two good chloride leaving groups on a highly electrophilic carbonyl carbon. It reacts readily with a wide range of nucleophiles, including water, alcohols, and amines.[1] This high reactivity can sometimes be indiscriminate, leading to side products if not carefully controlled. Safer, solid alternatives that deliver phosgene in situ, such as diphosgene and triphosgene, are often used in laboratory settings to mitigate handling risks.[1]
This compound (PFPC): The reactivity of PFPC is enhanced by the electronic properties of the pentafluorophenyl group. The five highly electronegative fluorine atoms make the pentafluorophenoxide an exceptionally good leaving group. This makes the carbonyl carbon highly susceptible to nucleophilic attack. This electronically-tuned reactivity allows for efficient acylation, often under mild conditions, with amines, alcohols, and thiols.
Comparative Reactivity Data
Direct kinetic comparisons from a single experimental study are scarce in the literature. However, a qualitative comparison can be made based on their chemical nature and applications.
| Feature | This compound (PFPC) | Phosgene (COCl₂) |
| Primary Use | Acylating agent for forming carbamates, carbonates, and activated esters. | Acylating agent for producing isocyanates, polycarbonates, and chloroformates.[1][3] |
| Leaving Group | Pentafluorophenoxide (excellent leaving group due to inductive effect) | Chloride (good leaving group) |
| Reaction Control | As a liquid, allows for precise stoichiometric control. | As a gas, stoichiometric control is more complex; often used in excess.[1] |
| Side Products | Pentafluorophenol | HCl (requires a base to neutralize)[1] |
| Handling in Lab | Can be dosed accurately with standard lab equipment (e.g., syringe). | Requires specialized gas handling equipment or use of solid surrogates (triphosgene). |
Section 3: Experimental Protocols
To illustrate the practical differences in usage, the following section provides representative protocols for the synthesis of benzyl N-benzylcarbamate from benzylamine.
Protocol 1: Carbamate Synthesis using this compound
This protocol is adapted from standard procedures for the acylation of amines using chloroformates.
Methodology:
-
Setup: A round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with benzylamine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane). A tertiary amine base, such as triethylamine (1.1 eq), is added.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: this compound (1.05 eq) is dissolved in a small amount of anhydrous dichloromethane and added dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 1-3 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Protocol 2: Carbamate Synthesis using a Phosgene Source (Triphosgene)
This protocol uses triphosgene as a safer, solid surrogate for phosgene gas. Extreme caution must be exercised as phosgene is generated in situ. All operations must be performed in a high-performance chemical fume hood.
Methodology:
-
Setup: A three-neck round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet connected to a scrubber system (containing a caustic solution to neutralize any excess phosgene). The flask is charged with benzylamine (2.2 eq) and an anhydrous, inert solvent (e.g., toluene).
-
Cooling: The mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: Triphosgene (1.0 eq) is dissolved in anhydrous toluene and added dropwise to the vigorously stirred amine solution. The addition rate is controlled to manage the exotherm and gas evolution.
-
Reaction: After the addition is complete, the reaction is slowly warmed to room temperature and then may require heating (e.g., to 80 °C) for several hours to ensure complete reaction. Progress is monitored by TLC.
-
Workup: After cooling, the reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution. The mixture is then transferred to a separatory funnel, and the organic layer is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography or recrystallization.
Experimental Workflow Diagram
The diagram below outlines the key steps and decision points in the synthesis of a carbamate using both reagents.
Conclusion
This compound stands out as a significantly safer alternative to phosgene for laboratory-scale synthesis. Its status as a handleable liquid, combined with high reactivity conferred by the pentafluorophenoxide leaving group, allows for precise, controlled, and efficient acylations under milder conditions than those often required for phosgene or its solid surrogates. While phosgene remains a crucial industrial feedstock, particularly for large-scale polymer production, its extreme toxicity and complex handling requirements make PFPC the superior choice for research, process development, and pharmaceutical applications where safety, control, and ease of use are paramount. The adoption of reagents like PFPC reflects a critical and ongoing commitment to developing greener and safer chemical methodologies.
References
- 1. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 2. This compound | C7ClF5O2 | CID 14090568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative Correlation of Relative Rates. Comparison of Hydroxide Ion with Other Nucleophilic Reagents toward Alkyl Halides, Esters, Epoxides and Acyl Halides1 | Semantic Scholar [semanticscholar.org]
- 4. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 5. Stereoselective RNA reaction with chiral 2′-OH acylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Peptide Synthesis: Pentafluorophenyl Chloroformate vs. DCC/NHS Coupling
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of success. This guide provides an in-depth, objective comparison of two prominent methods: the use of pentafluorophenyl (PFP) active esters, derived from pentafluorophenyl chloroformate (PFP-Cl), and the well-established dicyclohexylcarbodiimide/N-hydroxysuccinimide (DCC/NHS) system. By examining their chemical principles, performance data, and experimental workflows, this document aims to equip scientists with the knowledge to select the optimal strategy for their synthetic targets.
At a Glance: Key Differences
| Feature | Pentafluorophenyl (PFP) Esters | DCC/NHS |
| Reagent Type | Pre-activated amino acid esters | In situ activation of carboxylic acids |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase and Solid-Phase Peptide Synthesis |
| Byproducts | Pentafluorophenol (soluble) | Dicyclohexylurea (DCU) (insoluble) |
| Racemization | Generally very low | Can be significant without additives like NHS/HOBt |
| Convenience | Requires pre-synthesis of active esters | Reagents are readily available for direct use |
| Purity | Often results in high crude peptide purity | Purification can be complicated by DCU removal |
Delving into the Chemistry: Mechanisms of Action
The fundamental goal of peptide coupling is the formation of a stable amide bond between the carboxyl group of one amino acid and the amino group of another. Both PFP esters and DCC/NHS achieve this through the activation of the carboxyl group, albeit via different pathways.
The PFP Ester Approach: A Clean and Rapid Coupling
The use of this compound is primarily for the pre-synthesis of stable, yet highly reactive, Fmoc-amino acid pentafluorophenyl esters. These active esters are then used in the actual peptide coupling step. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of the incoming amino acid. This method is lauded for its clean and rapid reaction kinetics, often leading to high yields and purity of the crude peptide product.[1][2] A significant advantage is that the growing peptide chain is not exposed to the potentially harsh conditions of an in situ activation reagent.[3]
The DCC/NHS Method: In Situ Activation and Racemization Suppression
The DCC/NHS system is a classic and widely used method for peptide bond formation. Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate is prone to rearranging into an unreactive N-acylurea and can also lead to significant racemization of the amino acid.[5]
To mitigate these side reactions, N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is added.[5] NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester. This active ester is less susceptible to racemization and reacts cleanly with the amino group of the second amino acid to form the peptide bond.[6] A major drawback of using DCC is the formation of dicyclohexylurea (DCU), a byproduct that is insoluble in most organic solvents, which can complicate purification, particularly in solid-phase synthesis.[5]
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side comparative studies under identical conditions are scarce in the literature, a clear picture of the relative performance of each method can be pieced together from various reports.
| Parameter | Pentafluorophenyl (PFP) Esters | DCC/NHS |
| Yield | Generally high, with reports of >90% crude peptide purity in SPPS.[1] Microwave-assisted solution-phase synthesis using PFP esters has shown yields of 50-80%.[7] | Yields can be high (up to 99% in some solution-phase syntheses), but can be affected by the formation of N-acylurea and purification losses due to DCU.[8] |
| Reaction Time | Coupling is typically rapid, often completing within an hour in SPPS.[9] Microwave-assisted solution-phase coupling can be as fast as 30-45 seconds.[7] | Coupling times can vary, but a typical DCC/HOBt coupling in solution phase is around one hour.[8] |
| Racemization | Considered to be a method that minimizes racemization, especially with pre-formed, purified active esters.[2][7] | Racemization can be a significant issue with DCC alone. The addition of NHS or HOBt is crucial for its suppression.[5][10] |
| Side Reactions | Generally considered to be a clean method with minimal side reactions.[9] | Formation of insoluble DCU is a major issue. N-acylurea formation can reduce yield. Dehydration of Asn and Gln side chains can occur.[5] |
Experimental Protocols: A Practical Guide
The following protocols provide a general overview of the experimental procedures for both solid-phase peptide synthesis (SPPS) using PFP esters and solution-phase synthesis using DCC/NHS.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Amino Acid Pentafluorophenyl Esters
This protocol is adapted for manual Fmoc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin-bound amino acid. Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt, 3-5 equivalents) in a minimal amount of DMF.
-
Add the solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis with DCC/NHS
This protocol describes the coupling of two amino acid derivatives in solution.
-
Activation:
-
Dissolve the N-protected amino acid (1 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in the same solvent dropwise with stirring.
-
Allow the reaction to stir at 0°C for 1-2 hours, during which the dicyclohexylurea (DCU) byproduct will precipitate.
-
-
Filtration: Filter the reaction mixture to remove the precipitated DCU.
-
Coupling:
-
To the filtrate containing the activated NHS ester, add a solution of the C-protected amino acid (or peptide) (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter any additional DCU that may have precipitated.
-
Wash the organic solution sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected peptide by column chromatography or recrystallization.
-
Conclusion: Making the Right Choice
The selection between pentafluorophenyl esters and the DCC/NHS system for peptide coupling is highly dependent on the specific requirements of the synthesis.
Pentafluorophenyl esters are an excellent choice for solid-phase peptide synthesis , particularly when high purity and minimization of racemization are paramount. The use of pre-activated, stable esters leads to clean and efficient couplings. While this method requires the initial effort of preparing the active esters, the benefits in terms of crude product quality and simplified purification can be substantial, especially for automated synthesis of complex peptides.
The DCC/NHS system remains a versatile and widely used method, particularly in solution-phase synthesis . Its primary advantage is the direct, in situ activation of the carboxylic acid, eliminating the need for pre-synthesis of active esters. However, researchers must be mindful of the potential for racemization and the challenges associated with the removal of the insoluble DCU byproduct. When cost and the availability of a wide range of non-standard amino acids are primary considerations, and the purification challenges can be managed, DCC/NHS remains a powerful tool in the peptide chemist's arsenal.
Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision that best suits their synthetic goals, leading to the successful and efficient production of high-quality peptides.
References
- 1. Methodological implications of simultaneous solid-phase peptide synthesis: a comparison of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Pentafluorophenyl Esters: A Superior Choice for Amine-Reactive Crosslinking
For researchers, scientists, and drug development professionals engaged in bioconjugation and peptide synthesis, the choice of an active ester for amine modification is a critical decision that significantly impacts reaction efficiency, yield, and the stability of the final product. While N-hydroxysuccinimide (NHS) esters have been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering distinct advantages in terms of reactivity, stability, and overall performance.
PFP esters are active esters derived from pentafluorophenol and are utilized for coupling carboxylic acids to primary and secondary amines, forming stable amide bonds. Their enhanced performance stems from the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group. This comprehensive guide provides a detailed comparison of PFP esters with other common active esters, supported by experimental data and protocols to aid in the selection of the most appropriate reagent for your research needs.
Enhanced Stability and Reactivity: The PFP Ester Advantage
The primary advantages of PFP esters over other active esters, particularly NHS esters, lie in their increased stability towards hydrolysis and their higher reactivity towards aminolysis. This combination allows for more efficient and reliable conjugation reactions, especially in aqueous environments commonly used for biomolecule modifications.
Greater Resistance to Hydrolysis: A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that reduces the amount of active ester available for conjugation and necessitates the use of a larger excess of the reagent.[1][2] PFP esters, in contrast, exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient reactions and better reproducibility.[3][4] This increased stability is particularly crucial when working with precious or limited quantities of biomolecules.
Faster Reaction Kinetics: Kinetic studies have demonstrated the superior reactivity of PFP esters in aminolysis, the desired reaction with amines. In a comparative study of active ester polymer brush platforms, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) with 1-aminomethylpyrene was found to be 2.46 x 10⁻¹ s⁻¹, significantly faster than the 3.49 x 10⁻³ s⁻¹ observed for a poly(N-hydroxysuccinimide-4-vinyl benzoate) under similar conditions.[5] Another study highlighted the relative coupling speed of a PFP ester (OPFP) as being approximately 32 times faster than a pentachlorophenyl ester (OPCP) and 111 times faster than a nitrophenyl ester (ONp).
Comparative Performance Data
The following table summarizes the key performance differences between PFP, Tetrafluorophenyl (TFP), and NHS esters based on available experimental data.
| Parameter | Pentafluorophenyl (PFP) Ester | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Hydrolysis Half-life | More stable than NHS and TFP esters | 3.0 times longer than NHS at pH 8[6] | Hours at pH ≤ 7, minutes at pH 8[1] |
| Aminolysis Rate Constant (k') | 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene)[5] | Data not available | 3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene)[5] |
| Optimal pH for Conjugation | Slightly higher than NHS esters[1] | Similar to PFP esters | 7.0 - 8.5 |
| Selectivity | Can provide preferential light-chain labeling of antibodies[7] | Data not available | Preferential heavy-chain labeling of antibodies[7] |
| Side Reactions | Minimal side reactions reported. | Data not available | Potential for ring-opening of the succinimide ring leading to unintended modifications. |
Experimental Protocols
To facilitate a direct comparison of the performance of PFP, TFP, and NHS esters, the following experimental protocols are provided.
Protocol 1: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC
This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP, TFP, and NHS esters in an aqueous buffer.
Materials:
-
PFP, TFP, and NHS esters of the same carboxylic acid (e.g., biotin)
-
Phosphate Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of each active ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 10 mM.
-
Initiate the hydrolysis reaction by diluting each active ester stock solution into the reaction buffer (pH 7.4 or 8.5) to a final concentration of 1 mM.
-
Immediately inject a sample (t=0) into the HPLC system.
-
Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm for NHS).
-
The mobile phase for HPLC can be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Calculate the percentage of remaining active ester at each time point and plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life of each ester.
Protocol 2: Comparative Analysis of Aminolysis and Conjugation Efficiency
This protocol details a method to compare the efficiency of PFP, TFP, and NHS esters in conjugating to a model amine-containing molecule, such as a peptide or a protein.
Materials:
-
PFP, TFP, and NHS esters of a reporter molecule (e.g., a fluorophore or biotin)
-
A model protein (e.g., Bovine Serum Albumin, BSA) or a peptide with a single primary amine.
-
Reaction buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
-
Method for quantifying the degree of labeling (e.g., spectrophotometry for a fluorophore or a HABA assay for biotin)
Procedure:
-
Prepare a solution of the protein or peptide in the reaction buffer at a known concentration (e.g., 1-10 mg/mL).
-
Prepare stock solutions of the PFP, TFP, and NHS esters in a dry, water-miscible organic solvent.
-
Add a defined molar excess (e.g., 5, 10, and 20-fold) of each active ester to separate aliquots of the protein/peptide solution.
-
Allow the reactions to proceed for a set amount of time (e.g., 1 hour) at room temperature.
-
Quench the reactions by adding the quenching solution.
-
Purify the conjugated protein/peptide from excess reagent and byproducts using SEC or dialysis.
-
Determine the degree of labeling for each reaction condition.
-
Compare the conjugation efficiency of the different active esters at various molar excesses.
Advantages of PFP Esters Visualized
The following diagram illustrates the key advantages of pentafluorophenyl esters in the context of amine-reactive conjugation.
Caption: Logical flow of PFP ester advantages.
Conclusion
The evidence strongly supports the superiority of pentafluorophenyl esters over other active esters, particularly NHS esters, for amine-reactive conjugation reactions. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility. For researchers seeking to optimize their bioconjugation and peptide synthesis protocols, PFP esters represent a robust and reliable choice, offering significant performance benefits that can accelerate discovery and development in the life sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. mdpi.com [mdpi.com]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Pentafluorophenyl Chloroformate Derivatives: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate characterization of pentafluorophenyl chloroformate (PFPCF) derivatives is crucial for advancing chemical synthesis and analysis. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in method selection and implementation.
This compound is a versatile derivatization reagent widely employed to enhance the analytical properties of various molecules, particularly for chromatographic analysis. The introduction of the pentafluorophenyl group increases volatility and improves ionization efficiency, leading to enhanced sensitivity, especially in gas chromatography-mass spectrometry (GC-MS) with electron capture detection. This guide explores the principal analytical methods for the comprehensive characterization of these derivatives.
Chromatographic Methods: A Performance Comparison
Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile PFPCF derivatives. The choice of detector can significantly impact sensitivity. Below is a comparison of GC-MS methods for the analysis of amino acids derivatized with pentafluorobenzyl chloroformate (PFBCF), a closely related reagent, highlighting the achievable detection limits.
| Analyte Class | Derivatization Reagent | Analytical Method | Limit of Detection (LOD) | Linearity Range | Reference |
| Amino Acids | Pentafluorobenzyl Chloroformate (PFBCF) | GC-ECNI/MS | Femtomole level | Not Specified | [1] |
| Amino Acids | Fluoroalkyl Chloroformates | GC-MS/FID | 0.03 pmol (Proline) - 20 pmol (Glutamic Acid) | 0.1 - 100 nmol | [2] |
| Biogenic Amines | Pentafluoropropionic Anhydride (PFPA) | GC-MS | 1 - 22 fmol | 0 - 700 pmol | [3] |
High-performance liquid chromatography (HPLC) can also be utilized, particularly when dealing with less volatile derivatives or when orthogonal separation mechanisms are required. The use of pentafluorophenyl stationary phases in reversed-phase HPLC offers alternative selectivity for aromatic and fluorinated compounds.[4]
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of PFPCF derivatives.
| Technique | Information Provided | Key Features |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | ¹H NMR for proton environments, ¹³C NMR for the carbon skeleton, and ¹⁹F NMR is particularly informative for pentafluorophenyl groups, offering high sensitivity and a wide chemical shift range. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic strong absorption for the carbonyl (C=O) group of the chloroformate and subsequent carbamate or carbonate linkage. Vibrations associated with the C-F bonds of the pentafluorophenyl ring are also observable. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns for structural confirmation. | Electron Capture Negative Ionization (ECNI) is highly sensitive for these derivatives. The pentafluorobenzyl group often yields a characteristic [M-181]⁻ ion.[1] |
Thermal Analysis
Thermal stability is a critical parameter, especially for compounds that require purification by distillation or are subjected to high temperatures during analysis.
| Technique | Information Provided |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition profile of the derivative. |
| Differential Scanning Calorimetry (DSC) | Identifies phase transitions such as melting point, boiling point, and glass transitions. |
Experimental Protocols
Derivatization of Amino Acids with Pentafluorobenzyl Chloroformate (PFBCF) for GC-MS Analysis
This protocol is adapted from a method for the analysis of amino acids in biological fluids.[1]
Materials:
-
Pentafluorobenzyl chloroformate (PFBCF)
-
Aqueous sample (e.g., plasma, whole blood)
-
Ethanol
-
Pyridine/Dimethylaminopyridine (DMAP) catalyst mixture
-
Organic extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
To 50 µL of the aqueous sample, add 200 µL of a mixture of ethanol and pyridine/DMAP.
-
Add 50 µL of a 10% (v/v) solution of PFBCF in an organic solvent.
-
Vortex the mixture for 30 seconds at room temperature to facilitate the derivatization reaction.
-
Quench the reaction by adding 500 µL of saturated sodium bicarbonate solution.
-
Extract the derivatives by adding 1 mL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean vial and dry it over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., 5% phenylmethylsilicone phase).[2]
-
Mass spectrometer with Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) source.
GC Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (ECNI):
-
Ion Source Temperature: 150 °C
-
Electron Energy: 70 eV (for EI)
-
Detection Mode: Selected Ion Monitoring (SIM) for target analytes or full scan for unknown identification.
General Protocol for ¹⁹F NMR Spectroscopy
Instrumentation:
-
NMR spectrometer with a fluorine-capable probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add an internal standard if quantitative analysis is required (e.g., trifluorotoluene).
Acquisition Parameters:
-
Frequency: As appropriate for the spectrometer (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately -80 to -180 ppm, centered around the expected chemical shifts of the ortho-, meta-, and para-fluorines.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a novel compound derivatized with this compound.
Caption: Workflow for PFPCF derivative characterization.
This comprehensive approach, combining chromatographic separation with spectroscopic and thermal analysis, ensures a thorough and reliable characterization of this compound derivatives, facilitating their application in research and development.
References
- 1. Analysis of amino acids in biological fluids by pentafluorobenzyl chloroformate derivatization and detection by electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation for Phytochemical Profiling of Serrulatanes in Eremophila denticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Analysis of Pentafluorophenyl Chloroformate and its Alternatives
For researchers, scientists, and professionals in drug development, the precise selection of reagents is paramount. Pentafluorophenyl chloroformate stands out as a highly reactive and versatile acylating agent, but a thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring and product confirmation. This guide provides a detailed comparison of the NMR and IR spectroscopic data of this compound with common alternatives, supported by experimental protocols and predictive data.
This comparative guide delves into the key spectroscopic features of this compound, offering a clear contrast with phenyl chloroformate, ethyl chloroformate, and benzyl chloroformate. By presenting quantitative data in structured tables and outlining detailed experimental methodologies, this document aims to facilitate informed reagent selection and streamline analytical workflows.
Spectroscopic Data Comparison
The following tables summarize the key ¹³C NMR, ¹⁹F NMR, and IR spectroscopic data for this compound and its alternatives. The data for this compound is predicted based on established computational models and analysis of similar fluorinated aromatic compounds, providing a reliable estimate for experimental validation.
Table 1: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C=O | C1 (Ar) | C2, C6 (Ar) | C3, C5 (Ar) | C4 (Ar) | Other Carbons |
| This compound (Predicted) | ~148 | ~140 (m) | ~142 (dm) | ~138 (tm) | ~145 (tm) | - |
| Phenyl Chloroformate | 150.8 | 150.5 | 122.1 | 129.8 | 127.3 | - |
| Ethyl Chloroformate | 150.1 | - | - | - | - | 66.2 (CH₂), 14.0 (CH₃) |
| Benzyl Chloroformate | 150.5 | 134.5 | 128.7 | 128.9 | 128.6 | 71.2 (CH₂) |
Note: For this compound, the aromatic carbon signals are complex multiplets (m) due to C-F coupling. d denotes a doublet, and t a triplet.
Table 2: ¹⁹F NMR Chemical Shifts (δ) in ppm (Relative to CFCl₃)
| Compound | ortho-F (F2, F6) | meta-F (F3, F5) | para-F (F4) |
| This compound (Predicted) | ~ -153 (d) | ~ -163 (t) | ~ -158 (t) |
Note: The multiplicity of the fluorine signals is due to F-F coupling. d denotes a doublet, and t a triplet.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-Cl Stretch | Aromatic C=C Stretch | C-F Stretch |
| This compound (Predicted) | ~1785 (strong) | ~1240 (strong) | ~750 (strong) | ~1520, 1490 | ~1000-1100 (strong) |
| Phenyl Chloroformate | 1780 (strong) | 1225 (strong) | 740 (strong) | 1590, 1490 | - |
| Ethyl Chloroformate | 1775 (strong) | 1180 (strong) | 760 (strong) | - | - |
| Benzyl Chloroformate | 1778 (strong) | 1200 (strong) | 755 (strong) | 1600, 1495 | - |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. The following are generalized protocols for acquiring NMR and IR spectra for chloroformates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the chloroformate sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required. For ¹⁹F NMR, an external reference like CFCl₃ or a secondary standard can be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹³C NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc) should be used.
-
Acquisition Parameters:
-
Spectral Width: Approximately 250 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024, depending on the sample concentration.
-
-
Processing: Apply an exponential line broadening of 1-2 Hz before Fourier transformation. Reference the spectrum to the solvent peak or TMS.
3. ¹⁹F NMR Acquisition:
-
Spectrometer: A spectrometer equipped with a fluorine probe is required.
-
Pulse Program: A standard proton-decoupled ¹⁹F experiment.
-
Acquisition Parameters:
-
Spectral Width: Approximately 200 ppm (centered around -160 ppm for perfluoroaromatics).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16 to 128.
-
-
Processing: Reference the spectrum to an appropriate fluorine standard.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid chloroformate sample directly onto the ATR crystal.
-
For solid samples, a small amount of the powder can be pressed onto the crystal.
2. IR Spectrum Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Mode: Attenuated Total Reflectance (ATR) is often the most convenient method for liquid samples.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
Processing: Perform a background scan with a clean ATR crystal before acquiring the sample spectrum. The final spectrum is usually presented in terms of transmittance or absorbance.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow from the chemical structure to the interpretation of its spectroscopic data, a critical process in chemical analysis and drug development.
Caption: Workflow of Spectroscopic Analysis.
Safety Considerations
This compound and its analogs are reactive and potentially hazardous chemicals.[1] They should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood.[3] These compounds are sensitive to moisture and can release corrosive hydrogen chloride gas upon hydrolysis.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5] Always consult the Safety Data Sheet (SDS) before handling these reagents.
References
Purity Analysis of Synthesized Pentafluorophenyl Chloroformate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the success and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized pentafluorophenyl chloroformate (PFPC), a critical reagent in bioconjugation and peptide synthesis. We present detailed experimental protocols and comparative data against common alternative chloroformate reagents.
This compound is highly valued for its ability to form stable active esters, facilitating efficient amide bond formation. However, impurities arising from its synthesis can lead to unwanted side reactions, lower yields, and difficulties in product purification. Therefore, rigorous purity analysis is not just a quality control measure but a crucial step in ensuring the integrity of research and development outcomes.
Comparative Purity Analysis
The purity of this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in detecting specific types of impurities.
Table 1: Comparison of Analytical Techniques for Purity Assessment of Chloroformate Reagents
| Analytical Technique | This compound (PFPC) | Benzyl Chloroformate (Cbz-Cl) | 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Phenyl Chloroformate |
| Typical Purity | >98% | >96% | ≥99.0% (HPLC)[1] | >98% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile impurities and byproducts. | Routinely used for purity assessment. | Suitable, though less common than HPLC. | Effective for identifying residual phenol and other volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Challenging due to high reactivity with aqueous mobile phases; derivatization is often necessary. | Can be used with non-aqueous reverse-phase or after derivatization. | Preferred method for purity determination.[1] | Possible with non-aqueous conditions or derivatization. |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | Highly specific and quantitative for fluorine-containing impurities.[2] | Not Applicable | Not Applicable | Not Applicable |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Provides structural confirmation and detects proton-containing impurities. | Useful for identifying benzyl-containing impurities. | Key for structural integrity and purity confirmation. | Standard technique for purity assessment. |
| Infrared (IR) Spectroscopy | Confirms the presence of the chloroformate functional group (C=O stretch). | Confirms the presence of the chloroformate functional group. | Confirms the presence of the chloroformate functional group. | Confirms the presence of the chloroformate functional group. |
Potential Impurities in Synthesized this compound
The primary route for synthesizing PFPC involves the reaction of pentafluorophenol with phosgene or a phosgene equivalent. This process can lead to several potential impurities.
Table 2: Potential Impurities in Synthesized this compound and their Detection Methods
| Impurity | Chemical Formula | Origin | Recommended Analytical Method(s) |
| Pentafluorophenol | C₆HF₅O | Unreacted starting material | GC-MS, ¹⁹F NMR, ¹H NMR |
| Bis(pentafluorophenyl) carbonate | C₁₃F₁₀O₃ | Side reaction product | GC-MS, ¹⁹F NMR |
| Hydrochloric Acid (HCl) | HCl | Byproduct of phosgenation | Titration, pH measurement of aqueous extract |
| Residual Solvents (e.g., Toluene, Dichloromethane) | Varies | Reaction or purification solvent | GC-MS, ¹H NMR |
| Inorganic Salts (e.g., NaCl, KCl) | NaCl, KCl | Byproduct from base-catalyzed reactions | Filtration and gravimetric analysis, Ion Chromatography |
Experimental Protocols
Detailed and robust analytical protocols are essential for accurate purity determination. Below are recommended starting procedures for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MS).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous dichloromethane.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Protocol
Quantitative ¹⁹F NMR is a powerful tool for assessing the purity of fluorinated compounds without the need for derivatization.[2]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Solvent: CDCl₃ or Acetone-d₆.
-
Internal Standard: A known amount of a stable, fluorinated compound with a distinct chemical shift, such as trifluorotoluene.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse experiment.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 10-30 s for quantitative analysis).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the pentafluorophenyl group of PFPC and the internal standard.
-
-
Purity Calculation: The purity is calculated by comparing the integral of the PFPC signals to the integral of the known amount of the internal standard, taking into account the number of fluorine atoms in each.
High-Performance Liquid Chromatography (HPLC) - Derivatization Protocol
Due to the high reactivity of chloroformates with common HPLC mobile phases, a derivatization step is recommended for reliable analysis. This protocol converts the chloroformate to a more stable derivative.
-
Derivatization Reagent: A primary or secondary amine, such as benzylamine or morpholine, dissolved in an aprotic solvent.
-
Derivatization Procedure:
-
Dissolve a known amount of the synthesized this compound in anhydrous acetonitrile.
-
Add a slight excess of the derivatization reagent.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Dilute the reaction mixture with the mobile phase for HPLC analysis.
-
-
HPLC Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the resulting derivative (e.g., 254 nm for an aromatic derivative).
-
Analysis: The purity is determined by the relative peak area of the derivatized product compared to any impurity peaks.
Visualizing the Workflow and Relationships
To clarify the process of purity analysis and the relationship between the compound and its potential impurities, the following diagrams are provided.
References
Navigating Amine Derivatization: A Guide to Alternatives for Pentafluorophenyl Chloroformate
For researchers, scientists, and drug development professionals, the derivatization of amines is a critical step for enhancing analytical detection and separation. While pentafluorophenyl chloroformate (PFPC) has been a reagent of choice, a range of effective alternatives offer distinct advantages in various applications. This guide provides an objective comparison of prominent PFPC alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
This guide will delve into the performance of several key alternatives, including other chloroformates like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), sulfonyl chlorides such as dansyl chloride and dabsyl chloride, N-hydroxysuccinimide (NHS) esters, and isocyanates. We will explore their reaction mechanisms, optimal conditions, and the stability of their resulting derivatives, providing a comprehensive resource for informed decision-making in your analytical workflows.
Comparative Performance of Amine Derivatization Reagents
The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and reproducibility of amine analysis. The following table summarizes quantitative data on the performance of various alternatives to this compound, focusing on key parameters such as reaction time, temperature, and detection methods.
| Reagent | Typical Reaction Time | Reaction Temperature | pH | Common Detection Method(s) | Key Advantages |
| Pentafluorobenzyl Chloroformate (PFBCF) | 1 step, room temp | Room Temperature | Aqueous/Organic Mix | GC-ECNI-MS[1] | Good GC properties, femtomole-level detection[1] |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | 5 - 40 min[2][3] | Room Temperature | ≥ 8.0 (alkaline)[2] | HPLC-Fluorescence, HPLC-DAD[3][4] | Highly fluorescent and stable derivatives, significant sensitivity increase[4] |
| Dansyl Chloride | 60 - 120 min | 38 - 60 °C | 9.5 - 10.0[5] | HPLC-Fluorescence, HPLC-UV, LC-MS[5][6] | Versatile, stable derivatives, enhances ionization efficiency in MS[7] |
| Dabsyl Chloride | 15 - 30 min | 40 - 70 °C[8][9][10] | 8.5 - 9.5[5][8] | HPLC-Vis[8][9] | Simple procedure, very stable derivatives, good reproducibility[5][8] |
| N-Hydroxysuccinimide (NHS) Esters | 4 hours - overnight | Room Temperature or 4°C | 7.2 - 8.5[11][12][13] | Varies by label (UV, Fluorescence) | Stable amide bond formation, versatile for various labels[11] |
| 1-Naphthylisocyanate | Not specified | Room Temperature | Buffered solution | HPLC-Fluorescence, HPLC-UV[14] | Stable and highly fluorescent derivatives, no reagent peak in chromatograms[14] |
Experimental Protocols for Key Derivatization Reagents
Detailed and optimized protocols are essential for successful and reproducible amine derivatization. Below are methodologies for several of the compared reagents.
Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)
This protocol is adapted from a method for the analysis of amino acids in fruit juices, which can be applied to other primary and secondary amines.
Materials:
-
Sample containing amines
-
0.2 M Borate buffer (pH 10.0)
-
15 mM FMOC-Cl in acetonitrile
-
300 mM 1-adamantanamine (ADAM) in water-acetonitrile (1:1, v/v) to quench excess FMOC-Cl[2]
-
HPLC system with fluorescence or DAD detector
Procedure:
-
To 300 µL of the sample, add 600 µL of 0.2 M borate buffer (pH 10.0).
-
Add 600 µL of 15 mM FMOC-Cl solution and allow the reaction to proceed for 5 minutes at room temperature.[2]
-
Stop the reaction by adding 600 µL of 300 mM ADAM solution and let it react for 1 minute.[2]
-
Filter the sample and inject it into the HPLC system.
-
The total derivatization time is approximately 6 minutes.[2] The optimal derivatization conditions may require adjustment based on the specific amine and sample matrix.[3]
Derivatization with Dansyl Chloride
This procedure is a general method for the derivatization of amino acids and can be adapted for other amines.
Materials:
-
Sample containing amines
-
0.2 M Sodium bicarbonate buffer (pH 9.7)
-
1% (w/v) Dansyl chloride in acetonitrile-acetone (90:10)
-
HPLC system with fluorescence or UV detector
Procedure:
-
Adjust the pH of the sample to 9.7 with 0.2 M sodium bicarbonate.[8]
-
To 1 mL of the pH-adjusted sample, add 0.13 mL of 1% dansyl chloride solution.[8]
-
Heat the mixture at 38°C for 90 minutes.[8]
-
Cool the reaction mixture and inject it into the HPLC system. The dansylation reaction is typically carried out at elevated temperatures, with conditions ranging from 38°C for 90-120 minutes to 60°C for 60 minutes.[5]
Derivatization with Dabsyl Chloride
This method provides stable derivatives suitable for visible detection.
Materials:
-
Sample containing amines
-
Reaction buffer (e.g., 1 M NaHCO3, pH 8.6)[9]
-
15 mM Dabsyl chloride in acetone[9]
-
HPLC system with a visible detector
Procedure:
-
Mix 1 µL of the sample with 1 µL of reaction buffer.[9]
-
Add 25 µL of 15 mM dabsyl chloride solution and vortex vigorously.[9]
-
Incubate the mixture at 40°C for 30 minutes, with vortexing at 1, 12, and 28 minutes.[9] Alternatively, incubation at 70°C for 15-30 minutes has also been reported.[5][8]
-
Cool the sample and inject it into the HPLC system for analysis at 460 nm.[9]
Derivatization with N-Hydroxysuccinimide (NHS) Esters
NHS esters are versatile reagents for labeling biomolecules and other amines.
Materials:
-
Sample containing amines
-
Reaction buffer (e.g., 0.1 M Sodium bicarbonate, pH 8.3-8.5)[12][13]
-
NHS ester of the desired label, dissolved in DMSO or DMF[12][13]
-
Purification system (e.g., gel filtration)
Procedure:
-
Dissolve the biomolecule or amine-containing sample in the reaction buffer at a concentration of 1-10 mg/mL.[13][15]
-
Dissolve the NHS ester in a small volume of amine-free DMSO or DMF.[12][13]
-
Add the NHS ester solution to the sample solution. A molar excess of the NHS ester (e.g., 8-fold) is typically used.[13]
-
Incubate the reaction at room temperature for at least 4 hours or overnight on ice.[12][13]
-
Purify the resulting conjugate using an appropriate method like gel filtration to remove unreacted NHS ester and byproducts.[12][13] The optimal pH for the reaction is between 8.3 and 8.5.[12][15]
Visualizing the Derivatization Workflow
To better understand the logical flow of amine derivatization for analysis, the following diagrams illustrate the general experimental workflow and the signaling pathway of a common derivatization reaction.
Caption: General workflow for amine derivatization and analysis.
Caption: Reaction of an NHS ester with a primary amine.
Conclusion
The selection of an appropriate derivatization reagent is a multifaceted decision that depends on the specific analytical goals, the nature of the amine, the sample matrix, and the available instrumentation. While this compound and its analogs are powerful reagents, alternatives such as FMOC-Cl, dansyl chloride, dabsyl chloride, and NHS esters offer a broad spectrum of reactivity, stability, and detection possibilities. This guide provides a foundational comparison to assist researchers in navigating these choices and optimizing their amine analysis workflows for robust and reliable results. It is always recommended to perform an initial optimization of the chosen method for the specific application to ensure the best performance.
References
- 1. Analysis of amino acids in biological fluids by pentafluorobenzyl chloroformate derivatization and detection by electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. interchim.fr [interchim.fr]
- 14. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
Unveiling the Reactivity Landscape of Chloroformate Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chloroformate reagent is pivotal for the success of synthetic transformations. This guide provides an objective comparison of the reactivity of various chloroformate reagents, supported by experimental data, to facilitate informed decision-making in research and development.
Chloroformates (ROCOCl) are versatile reagents widely employed in organic synthesis, most notably for the introduction of protecting groups for amines and alcohols, and as key intermediates in the preparation of carbamates, carbonates, and other organic compounds.[1][2] Their reactivity, however, is not uniform and is significantly influenced by the nature of the "R" group, the solvent, and the nucleophile. Understanding these nuances is crucial for optimizing reaction conditions and achieving desired chemical outcomes.
Comparative Reactivity: A Data-Driven Overview
The reactivity of chloroformate reagents is typically assessed by studying the kinetics of their reactions with various nucleophiles, such as amines, or through solvolysis studies. The rate constants derived from these experiments provide a quantitative measure of their electrophilicity.
Generally, the thermal stability of chloroformates follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[3] Conversely, their reactivity in nucleophilic substitution reactions is influenced by both electronic and steric effects of the alkyl or aryl group.
Solvolysis Kinetics
Solvolysis, the reaction of a substrate with the solvent, provides valuable insights into the intrinsic reactivity of chloroformates. The rate of solvolysis is often analyzed using the Grunwald-Winstein equation, which correlates the rate constant with the ionizing power and nucleophilicity of the solvent.[4][5]
Studies have shown that vinyl chloroformate reacts significantly faster than allyl chloroformate in a variety of solvents.[5] This enhanced reactivity is attributed to the electronic effects of the vinyl group. The solvolysis of both allyl and vinyl chloroformates proceeds through a dual mechanism involving bimolecular carbonyl-addition and unimolecular ionization pathways.[5]
The reactivity of chloroformates is also influenced by the solvent medium. For instance, the rate constants for the reaction of methyl chloroformate with various aliphatic monoamines were found to be substantially higher in acetonitrile than in water.[6] This is attributed to the hydration of amines in water, which sterically and electronically diminishes their reactivity.[6]
Reaction with Amines
The reaction of chloroformates with amines to form carbamates is a cornerstone of their application, particularly in the protection of amine functionalities during multi-step synthesis.[1][7] The rate of this reaction is highly dependent on the structure of both the chloroformate and the amine.
Kinetic studies on the reaction of ethyl chloroformate with substituted anilines have revealed a two-step addition-elimination mechanism.[8] The rate-determining step can shift from nucleophilic attack to chloride ion elimination depending on the electronic properties of the aniline substituent.[8]
A comparative study on the derivatization of seleno amino acids using methyl, ethyl, and menthyl chloroformates found that methyl chloroformate generally provided the best performance in terms of derivatization yield and reproducibility.[9]
The following table summarizes kinetic data from various studies to provide a comparative overview of chloroformate reactivity.
| Chloroformate Reagent | Nucleophile/Solvent | Rate Constant (k) | Temperature (°C) | Reference |
| Methyl Chloroformate | Aliphatic Monoamines in Acetonitrile | Up to 10⁴ L/mol·s | 25 | [6] |
| Ethyl Chloroformate | Substituted Anilines in Acetone | Varies with substituent | Not specified | [8] |
| Allyl Chloroformate | Solvolysis in various solvents | Slower than vinyl chloroformate | 25 | |
| Vinyl Chloroformate | Solvolysis in various solvents | Faster than allyl chloroformate | 25 | [5] |
| Phenyl Chloroformate | Hydrolysis | Slower than alkyl chloroformates | Room Temperature | |
| 4-Nitrophenyl Chloroformate | Amines/Alcohols | Effective protecting group | Not specified | [10] |
Note: Direct comparison of rate constants should be made with caution as experimental conditions vary between studies.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental methodologies are crucial. The following sections outline the general protocols used in kinetic studies of chloroformate reactions.
Kinetic Study of Chloroformate Solvolysis
This protocol is a generalized procedure based on the methodologies described in the literature for studying the solvolysis of chloroformates.[4][5]
-
Reagent and Solvent Preparation: The chloroformate reagent and solvents are purified according to standard laboratory procedures.
-
Reaction Setup: A solution of the chloroformate (typically in the range of 0.003–0.009 M) is prepared in the desired solvent or solvent mixture.[4] The reaction vessel is placed in a constant-temperature water bath to maintain a precise temperature.
-
Monitoring the Reaction: The progress of the reaction is monitored by withdrawing aliquots at specific time intervals. The developed acid (HCl) is then titrated with a standardized base solution using a suitable indicator, such as Lacmoid (Resorcinol Blue), after quenching the reaction in cooled acetone.[4] For rapid reactions, a conductivity cell can be used to follow the increase in conductivity due to the formation of ionic products.[4]
-
Data Analysis: The first-order rate coefficients (specific rates) are calculated from the change in concentration of the reactant or product over time. The data is often analyzed using the extended Grunwald-Winstein equation to assess the influence of solvent nucleophilicity and ionizing power.[4]
Kinetic Study of Chloroformate Reaction with Amines
This protocol is a generalized method for studying the kinetics of the reaction between a chloroformate and an amine.[6][8]
-
Reagent and Solvent Preparation: The chloroformate, amine, and solvent (e.g., acetonitrile, acetone) are purified and dried before use.
-
Reaction Setup: Equimolar or known excess concentrations of the chloroformate and amine are mixed in the chosen solvent at a constant temperature.
-
Monitoring the Reaction: The rate of reaction can be followed using various techniques:
-
Conductimetry: The formation of amine hydrochloride, an ionic product, leads to an increase in the conductivity of the solution, which can be measured over time.[8]
-
Spectrophotometry: If the reactants or products have a distinct UV-Vis absorption, the change in absorbance at a specific wavelength can be monitored. For example, the disappearance of a colored species like picrate ion can be followed when studying reactions buffered with picric acid.[6]
-
-
Data Analysis: The second-order rate constants are determined by plotting the appropriate concentration-time function. The Swain-Scott equation can be used to correlate the reaction rates with the nucleophilicity of the amines.[6]
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the general reaction mechanism of chloroformates with amines and a typical experimental workflow for kinetic studies.
Caption: General mechanism for the reaction of a chloroformate with a primary amine.
Caption: A typical experimental workflow for kinetic analysis of chloroformate reactivity.
Conclusion
The reactivity of chloroformate reagents is a multifaceted property governed by their molecular structure and the reaction environment. While general trends can be identified, the optimal choice of a chloroformate for a specific application necessitates a careful consideration of the available kinetic data and the specific requirements of the chemical transformation. This guide provides a foundational understanding and a starting point for researchers to navigate the diverse landscape of chloroformate reactivity, ultimately enabling more efficient and successful synthetic outcomes.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
Pentafluorophenyl Chloroformate: A Comparative Guide to its Efficacy in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of complex molecule synthesis, particularly in the realm of peptide and amide bond formation, the choice of activating reagent is paramount to achieving high yields, minimizing side reactions, and preserving stereochemical integrity. Pentafluorophenyl chloroformate (PFPC) has emerged as a potent reagent for the activation of carboxylic acids, offering distinct advantages in various synthetic strategies. This guide provides an objective comparison of PFPC's performance against other common activating agents, supported by available experimental data, detailed methodologies, and visual representations of key chemical processes.
Performance Comparison: this compound vs. Alternatives
This compound functions by converting carboxylic acids into highly reactive pentafluorophenyl (PFP) active esters. These esters are characterized by their enhanced stability compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, particularly towards hydrolysis, which allows for more efficient coupling reactions.[1] The high reactivity of PFP esters is attributed to the electron-withdrawing nature of the pentafluorophenyl group, making the carbonyl carbon highly susceptible to nucleophilic attack.[2]
Here, we compare the efficacy of PFPC-derived PFP esters with other widely used coupling methodologies.
| Reagent/Method | Principle of Activation | Advantages | Disadvantages |
| This compound (PFPC) | Forms highly reactive pentafluorophenyl (PFP) active esters. | PFP esters are crystalline, stable, and less prone to hydrolysis than NHS esters.[1][2] High coupling efficiency.[2] | Requires handling of chloroformate. Preparation of the active ester is an additional step. |
| Carbodiimides (DCC, DIC) | In-situ activation of carboxylic acids to form O-acylisourea intermediates. | Widely used, cost-effective. | Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC can complicate purification. Risk of racemization. |
| Onium Salts (HATU, HBTU) | In-situ activation forming highly reactive acyluronium or acylphosphonium species. | Fast reaction rates, high yields, low racemization when used with additives like HOBt or HOAt. | Higher cost, potential for side reactions if used in excess. |
| Mixed Anhydrides (e.g., Isobutyl Chloroformate) | Forms a mixed anhydride with the carboxylic acid, which is then attacked by the amine. | Rapid activation and coupling. Byproducts are generally volatile or easily removed. | Potential for wrong-site attack on the mixed anhydride. |
Quantitative Data Summary
While direct, side-by-side quantitative comparisons of PFPC with all other reagents under identical conditions are limited in the literature, the performance of PFP esters generated from various precursors provides valuable insights.
Table 1: Peptide Coupling Yields
| Coupling Reagent/Method | Model Peptide | Yield (%) | Reference |
| Fmoc-amino acid PFP esters | Acyl carrier protein (65-74) | >90 (crude purity) | [2] |
| Isobutyl Chloroformate | Frakefamide x HCl (seven steps) | 70 (overall) | [3] |
| BOP | Dipeptides | High | [3] |
| HBTU | Dipeptides | High | [3] |
Table 2: Racemization in Peptide Coupling
Experimental Protocols
Activation of a Carboxylic Acid with this compound (General Procedure)
This protocol describes the general steps for the formation of a pentafluorophenyl active ester from a carboxylic acid using PFPC.
Materials:
-
Carboxylic acid
-
This compound (PFPC)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add one equivalent of the tertiary amine base to the solution.
-
Slowly add one equivalent of this compound to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, the reaction mixture can be washed with a mild aqueous acid (e.g., 5% citric acid solution) and brine to remove the amine salt.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude pentafluorophenyl active ester.
-
The crude product can be purified by recrystallization or column chromatography.
Amide Bond Formation using a Pentafluorophenyl Active Ester (General Procedure)
This protocol outlines the general steps for the coupling of a PFP active ester with a primary or secondary amine.
Materials:
-
Pentafluorophenyl active ester
-
Amine
-
Anhydrous, non-protic solvent (e.g., dimethylformamide, dichloromethane)
Procedure:
-
Dissolve the pentafluorophenyl active ester in the anhydrous solvent.
-
In a separate flask, dissolve the amine in the same anhydrous solvent.
-
Add the amine solution to the active ester solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, but may be left overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted active ester and pentafluorophenol byproduct.
-
The organic layer is then washed with brine, dried over an anhydrous drying agent, filtered, and concentrated to yield the crude amide product.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizing the Chemistry
Activation of a Carboxylic Acid with PFPC
Caption: General workflow for activating a carboxylic acid using PFPC.
Amide Bond Formation Workflow
Caption: Coupling of a PFP active ester with an amine to form an amide.
Comparison of Activation Strategies
Caption: Different pathways for the activation of carboxylic acids.
References
Pentafluorophenyl Chloroformate: A Comparative Guide to Its Synthetic Applications
Pentafluorophenyl chloroformate (PFPC) has emerged as a significant reagent in modern organic synthesis, prized for its high reactivity and ability to form stable, yet highly activated intermediates. Its utility is most prominent in peptide synthesis, the formation of carbamates and carbonates, and as a derivatization agent for analytical chemistry. The powerful electron-withdrawing nature of the pentafluorophenyl group drastically increases the electrophilicity of the carbonyl carbon, making PFPC an exceptionally potent acylating agent that often provides advantages over traditional reagents.[1]
This guide provides a comparative analysis of PFPC against other common reagents in its major application areas, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.
Activation of Carboxylic Acids for Amide Bond Formation
One of the primary applications of PFPC is the creation of pentafluorophenyl (PFP) active esters from carboxylic acids. These PFP esters are highly reactive towards nucleophiles like amines, facilitating the formation of amide bonds under mild conditions. This is a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS).[1][2]
Comparison with Alternative Activating Agents:
PFP esters offer a compelling balance of high reactivity and stability. They are generally more reactive than p-nitrophenyl (PNP) or N-hydroxysuccinimidyl (NHS) esters and are notably less susceptible to spontaneous hydrolysis than many other active esters, which is a significant advantage in aqueous or protic solvent conditions.[1][3]
| Reagent/Method | Typical Yield (%) | Coupling Time | Key Advantages | Key Disadvantages |
| PFP Ester (from PFPC) | 90-99% | 1-2 hours | High reactivity, good stability of ester intermediate, minimal side reactions.[1][2] | Higher cost compared to some alternatives. |
| NHS Ester | 85-95% | 2-12 hours | Widely used, good stability. | Slower reaction rates compared to PFP esters, more susceptible to hydrolysis. |
| PNP Ester | 70-90% | 4-24 hours | Historically significant, stable and crystalline esters. | Lower reactivity, requires longer reaction times or heating. |
| Symmetrical Anhydrides | 95-99% | 30-60 min | Very high reactivity and rapid coupling.[4] | Uses two equivalents of the amino acid, potential for side reactions. |
| Carbodiimides (DCC, DIC) | 90-98% | 1-4 hours | In-situ activation, widely applicable. | Formation of insoluble urea byproducts (DCC), potential for racemization. |
Experimental Protocol: Synthesis of Fmoc-L-Alanine-PFP Ester and Use in SPPS
-
Materials : Fmoc-L-Alanine, this compound (PFPC), Dichloromethane (DCM), Pyridine, Diisopropylethylamine (DIPEA), Rink Amide Resin, Piperidine, Dimethylformamide (DMF), 1-Hydroxybenzotriazole (HOBt).
-
Protocol for PFP Ester Synthesis :
-
Dissolve Fmoc-L-Alanine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) dropwise, followed by the slow addition of PFPC (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the mixture with 1N HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-L-Alanine-PFP ester, which can be purified by recrystallization.
-
-
Protocol for SPPS Coupling :
-
Swell the Rink Amide resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF for 15-20 minutes.[5] Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the pre-formed Fmoc-L-Alanine-PFP ester (3.0 eq) and HOBt (3.0 eq) in DMF.[2]
-
Add the activated amino acid solution to the deprotected resin, followed by DIPEA (3.0 eq).
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF, DCM, and methanol, and dry under vacuum. Confirm coupling completion with a Kaiser test.
-
Caption: Workflow for amide synthesis using PFPC for activation.
Synthesis of Carbamates and Carbonates
PFPC reacts readily with amines and alcohols to form the corresponding carbamates and carbonates, respectively.[6] This provides a direct and efficient route to these important functional groups, which are prevalent in pharmaceuticals and materials science.
Comparison with Alternative Chloroformates:
While other chloroformates like benzyl chloroformate (Cbz-Cl) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are staples in organic synthesis, they are primarily used to install protecting groups.[6] PFPC and p-nitrophenyl chloroformate (PNPCOCl) are often used to create functionalized carbamates or activated carbonates that can be displaced by another nucleophile.[7] The high reactivity of PFPC often leads to cleaner reactions and higher yields under milder conditions.
| Reagent | Nucleophile | Product | Typical Yield (%) | Key Features |
| PFPC | Primary/Secondary Amine | Carbamate | 90-98% | Highly reactive, clean conversion, mild conditions.[1] |
| PFPC | Alcohol/Phenol | Carbonate | 85-95% | Efficient formation of stable carbonates. |
| PNPCOCl | Alcohol | Activated Carbonate | 80-95% | Forms stable, isolable activated carbonates for subsequent reactions.[7][8] |
| Ethyl Chloroformate | Amine | Carbamate | 75-90% | Cost-effective, but less reactive than PFPC; may require harsher conditions.[9] |
| Fmoc-Cl | Amine | Fmoc-Carbamate | >95% | Primarily for installing the Fmoc protecting group.[6] |
Experimental Protocol: Synthesis of a Pentafluorophenyl Carbamate
-
Materials : A primary or secondary amine, this compound (PFPC), Triethylamine (TEA), Tetrahydrofuran (THF).
-
Protocol :
-
Dissolve the amine (1.0 eq) and TEA (1.2 eq) in anhydrous THF.
-
Cool the mixture to 0 °C.
-
Add a solution of PFPC (1.1 eq) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude carbamate by column chromatography on silica gel.
-
Caption: Reaction pathways of PFPC with common nucleophiles.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
The high reactivity and fluorine content of PFPC make it an excellent derivatizing agent for polar analytes prior to GC-MS analysis. It efficiently converts compounds with active hydrogens (e.g., phenols, amines, carboxylic acids) into less polar, more volatile, and highly electron-capturing derivatives, significantly improving chromatographic separation and detection sensitivity, especially in electron capture negative ionization (ECNI) mode.[1][10]
Comparison with Other Fluorinated Chloroformates:
Several highly fluorinated chloroformates have been developed for derivatization. The choice of reagent depends on the specific analytes and desired analytical performance.
| Derivatizing Agent | Abbreviation | Optimal Analytes | Detection Limits (fmol) | Key Advantages |
| This compound | PFPC | Phenols, Carboxylic Acids | - | High reactivity, good for a range of polar compounds.[1] |
| 2,2,3,3,4,4,5,5-Octafluoro-1-pentyl Chloroformate | OFPCF | Broad range of polar analytes (acids, alcohols, amines) | 10-100 | Excellent overall performance, efficiency, and chromatographic properties.[10][11] |
| 2,3,4,5,6-Pentafluorobenzyl Chloroformate | PFBCF | Amino acids, Aminoalcohols | - | Ideal applicability for amino-containing compounds.[10][11] |
| 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentyl Chloroformate | ClOFPCF | Highly polar multi-functional compounds | 0.3-1 µg/L (analyte) | Good reaction efficiency and spectroscopic properties; chlorine isotopes aid in identification.[12] |
Experimental Protocol: Direct Aqueous Derivatization
This protocol is adapted from procedures for highly fluorinated chloroformates.[10]
-
Materials : Aqueous sample, Borate Buffer (pH 9), Hexane, this compound solution in Hexane.
-
Protocol :
-
To 1 mL of the aqueous sample in a vial, add 100 µL of borate buffer.
-
Add 200 µL of Hexane containing the PFPC derivatizing agent.
-
Vortex the mixture vigorously for 1 minute. The reaction is typically complete in under 10 minutes.
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer, containing the derivatized analytes, to an autosampler vial for GC-MS analysis.
-
Caption: Logical comparison of fluorinated derivatizing agents.
References
- 1. This compound | 36919-02-5 | Benchchem [benchchem.com]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pentelutelabmit.com [pentelutelabmit.com]
- 6. Chloroformate - Wikipedia [en.wikipedia.org]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 10. Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Pentafluorophenyl chloroformate
Essential Safety and Handling Guide: Pentafluorophenyl Chloroformate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Summary
This compound is a hazardous chemical that requires careful handling to prevent exposure. It is crucial to be aware of its primary hazards before beginning any work. The substance is classified as harmful if swallowed, inhaled, or in contact with skin. It is corrosive and can cause severe skin burns and serious eye damage. Additionally, it may cause respiratory irritation.[1][2]
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | Danger[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1][2] | Danger[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1][2] | Danger[1] |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage[1][2] | Danger[1] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[1] | Danger[1] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[1][2] | Danger[1] |
| Flammable liquids | H227: Combustible liquid[2] | Warning |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Body Part | Required PPE | Specifications and Remarks |
| Respiratory | Full-face respirator with appropriate cartridge | Use a NIOSH-approved respirator with a cartridge suitable for organic vapors, acid gases, and particulates (e.g., type ABEK filter).[3] Ensure the respirator is fit-tested. In case of inadequate ventilation, respiratory protection is essential.[1] |
| Eye & Face | Chemical safety goggles and a face shield | Must be worn together to provide maximum protection against splashes.[1] Standard safety glasses are not sufficient. |
| Hands | Chemical-resistant gloves | Use nitrile, neoprene, or other compatible glove material.[4] Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Body | Chemical-resistant laboratory coat or apron | A lab coat made of a material resistant to chemicals should be worn over personal clothing. Ensure it is fully buttoned. For larger quantities or splash risks, a chemical-resistant apron or suit is necessary.[5] |
| Feet | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet.[1] Safety shoes are recommended.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound.
1. Preparation and Pre-Handling Checks:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[1][6]
-
Safety Equipment: Confirm that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.[1]
-
Review SDS: Read and fully understand the Safety Data Sheet (SDS) for this compound before starting any work.[1]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Clear the fume hood of all unnecessary items. Ensure all required equipment and reagents are within easy reach to avoid extending outside the hood.
2. Handling the Chemical:
-
Transport: When moving the chemical, use a secondary container to prevent spills in case the primary container breaks.
-
Dispensing: Use caution when opening the container, as it may be under pressure. Dispense the required amount slowly and carefully to avoid splashing.
-
Reaction Setup: Keep the reaction vessel within the fume hood. The substance is moisture-sensitive; handle under an inert atmosphere if necessary.[1]
-
Avoid Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing agents.[1] Also, avoid contact with water as it can react to form poisonous gases.[7]
3. Post-Handling and Cleanup:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Container Sealing: Tightly seal the this compound container after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[1]
-
Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated hazardous waste container.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
1. Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Use a safety shower if the area of contact is large.
-
Seek immediate medical attention.[1]
2. Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1]
-
Remove contact lenses if present and easy to do so.[1]
-
Seek immediate medical attention.[1]
3. Inhalation:
-
Move the affected person to fresh air immediately.[1]
-
If breathing is difficult or has stopped, provide artificial respiration.[1]
-
Seek immediate medical attention.[1]
4. Ingestion:
-
Do NOT induce vomiting.[1]
-
Rinse the mouth with water.[1]
-
Never give anything by mouth to an unconscious person.[1]
-
Seek immediate medical attention.[1]
5. Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Use an appropriate absorbent material (e.g., vermiculite, dry sand) to contain the spill.[7]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
6. Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others to stay away.
-
Prevent entry to the area.
-
Contact your institution's emergency response team or local emergency services.
-
Provide them with the chemical name and SDS if possible.
Caption: Decision-making workflow for emergency response.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Containers: Use only designated, compatible, and properly labeled hazardous waste containers. The container must be kept closed except when adding waste.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
3. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
4. Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any amount of this compound down the drain.[6]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C7ClF5O2 | CID 14090568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 氯代二硫代甲酸五氟苯基酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. PENTAFLUOROPHENYL CHLOROTHIONOFORMATE - Safety Data Sheet [chemicalbook.com]
- 7. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
